7-Tert-butyl-1-azaspiro[3.5]nonane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-tert-butyl-1-azaspiro[3.5]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N/c1-11(2,3)10-4-6-12(7-5-10)8-9-13-12/h10,13H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJMDVQXMYKSOJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2(CC1)CCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Synthesis of 7-tert-butyl-1-azaspiro[3.5]nonane
This guide details a proposed synthetic pathway for this compound, a valuable scaffold in medicinal chemistry. Due to the limited availability of a direct reported synthesis, this document outlines a rational, multi-step approach starting from commercially available 4-tert-butylphenol. The proposed synthesis leverages well-established organic transformations and provides detailed experimental protocols for each key step.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a four-step sequence starting from 4-tert-butylphenol. The key steps involve the reduction of the aromatic ring, oxidation to the corresponding ketone, formation of an oxime, and a subsequent intramolecular cyclization to construct the desired spiro-azetidine ring system.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-tert-butylcyclohexanol
This step involves the hydrogenation of 4-tert-butylphenol to produce 4-tert-butylcyclohexanol. The use of a rhodium on carbon catalyst is effective for the reduction of the aromatic ring.
Methodology: A solution of 4-tert-butylphenol (15.0 g, 0.1 mol) in ethanol (150 mL) is placed in a high-pressure autoclave. 5% Rhodium on carbon (0.75 g, 5 wt%) is added to the solution. The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 10 atm. The reaction mixture is stirred and heated to 70°C for 24 hours. After cooling to room temperature, the catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield 4-tert-butylcyclohexanol as a white solid.
| Parameter | Value |
| Starting Material | 4-tert-butylphenol |
| Reagents | H₂, 5% Rh/C |
| Solvent | Ethanol |
| Temperature | 70°C |
| Pressure | 10 atm |
| Reaction Time | 24 h |
| Typical Yield | 90-95% |
Step 2: Synthesis of 4-tert-butylcyclohexanone
The secondary alcohol, 4-tert-butylcyclohexanol, is oxidized to the corresponding ketone, 4-tert-butylcyclohexanone, using pyridinium chlorochromate (PCC).
Methodology: To a stirred solution of 4-tert-butylcyclohexanol (15.6 g, 0.1 mol) in dichloromethane (DCM, 200 mL), pyridinium chlorochromate (PCC, 32.3 g, 0.15 mol) adsorbed on silica gel is added in one portion. The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a short column of silica gel, eluting with DCM. The filtrate is concentrated under reduced pressure to afford 4-tert-butylcyclohexanone as a colorless oil.
| Parameter | Value |
| Starting Material | 4-tert-butylcyclohexanol |
| Reagent | Pyridinium chlorochromate (PCC) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2 h |
| Typical Yield | 85-90% |
Step 3: Synthesis of 4-tert-butylcyclohexanone oxime
The ketone is converted to its oxime by reaction with hydroxylamine hydrochloride. The oxime will serve as a precursor for the subsequent intramolecular cyclization.
Methodology: A mixture of 4-tert-butylcyclohexanone (15.4 g, 0.1 mol), hydroxylamine hydrochloride (8.3 g, 0.12 mol), and pyridine (15.8 g, 0.2 mol) in ethanol (100 mL) is heated at reflux for 4 hours. The reaction mixture is then cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water (100 mL) and diethyl ether (100 mL). The organic layer is separated, washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated to give 4-tert-butylcyclohexanone oxime as a white solid.
| Parameter | Value |
| Starting Material | 4-tert-butylcyclohexanone |
| Reagents | NH₂OH·HCl, Pyridine |
| Solvent | Ethanol |
| Temperature | Reflux |
| Reaction Time | 4 h |
| Typical Yield | 90-95% |
Step 4: Synthesis of this compound
This final step involves a three-stage, one-pot reaction sequence to construct the spiro-azetidine ring. The oxime is first N-alkylated with a 3-chloropropyl group, followed by reduction of the oxime to the corresponding amine, which then undergoes intramolecular cyclization.
Methodology: To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 4.4 g, 0.11 mol) in dry tetrahydrofuran (THF, 150 mL) under a nitrogen atmosphere, a solution of 4-tert-butylcyclohexanone oxime (16.9 g, 0.1 mol) in dry THF (50 mL) is added dropwise at 0°C. The mixture is stirred at room temperature for 1 hour. Then, 1-bromo-3-chloropropane (17.3 g, 0.11 mol) is added, and the reaction mixture is stirred at room temperature for 24 hours. The reaction is then cooled to 0°C, and lithium aluminum hydride (LiAlH₄, 7.6 g, 0.2 mol) is added portion-wise. The mixture is stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture is cooled to 0°C and quenched by the sequential addition of water (7.6 mL), 15% aqueous NaOH (7.6 mL), and water (22.8 mL). The resulting precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound.
| Parameter | Value |
| Starting Material | 4-tert-butylcyclohexanone oxime |
| Reagents | 1) NaH, 2) Br(CH₂)₃Cl, 3) LiAlH₄ |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 0°C to Room Temperature |
| Reaction Time | 37 h (total) |
| Typical Yield | 40-50% |
Data Summary
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) |
| 1 | 4-tert-butylcyclohexanol | C₁₀H₂₀O | 156.27 | 90-95 |
| 2 | 4-tert-butylcyclohexanone | C₁₀H₁₈O | 154.25 | 85-90 |
| 3 | 4-tert-butylcyclohexanone oxime | C₁₀H₁₉NO | 169.26 | 90-95 |
| 4 | This compound | C₁₂H₂₃N | 181.32 | 40-50 |
Logical Workflow for Synthesis
Technical Guide: Spectroscopic and Synthetic Overview of the 7-Tert-butyl-1-azaspiro[3.5]nonane Scaffold
Disclaimer: Publicly available spectroscopic data for the specific compound 7-Tert-butyl-1-azaspiro[3.5]nonane is limited. This guide has been constructed using data from structurally related analogs and derivatives to provide a representative technical overview. All data presented should be considered in the context of the referenced molecules.
Introduction
The 1-azaspiro[3.5]nonane framework is a key structural motif in medicinal chemistry, valued for its rigid, three-dimensional geometry that allows for precise orientation of functional groups in bioactive conformations. The incorporation of a tert-butyl group, as in this compound, introduces steric bulk, which can significantly influence receptor binding, metabolic stability, and pharmacokinetic properties. This document provides a summary of available physicochemical data, a representative synthetic protocol, and predicted spectroscopic characteristics for this class of compounds, intended for researchers in drug discovery and chemical synthesis.
Physicochemical and Computational Data
While specific experimental data for the target compound is scarce, data for the closely related analog, 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one , provides insight into the expected physical and computational properties.
Table 1: Physicochemical Properties of 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one [1]
| Property | Value | Source |
|---|---|---|
| CAS Number | 1339391-14-8 | ChemScene[1] |
| Molecular Formula | C₁₂H₂₁NO | ChemScene[1] |
| Molecular Weight | 195.30 g/mol | ChemScene[1] |
| Purity | ≥98% | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | ChemScene[1] |
| LogP | 2.4814 | ChemScene[1] |
| Hydrogen Bond Acceptors | 1 | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Rotatable Bonds | 0 | ChemScene[1] |
Spectroscopic Data
¹H NMR Spectroscopy
Precise proton NMR data is unavailable for the target compound. However, analysis of a related structure, tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate , provides an indication of the chemical shifts expected for the core scaffold protons. The tert-butyl group itself typically presents as a sharp singlet.
Table 2: Representative ¹H NMR Data for a Structurally Related Diazaspiro[3.5]nonane Derivative
| Protons | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| tert-Butyl (9H) | ~1.47 | Sharp singlet, characteristic of the Boc-protecting group, but a similar shift is expected for a C-linked tert-butyl group.[2] |
| Piperidine Ring Protons (8H) | 1.63 - 3.61 | A series of multiplets corresponding to the axial and equatorial protons of the six-membered ring.[3] |
| Azetidine Ring Protons (4H) | 3.02 - 3.44 | Typically observed as triplets or multiplets, often overlapping with piperidine signals. |
Predicted Spectroscopic Data
The following table summarizes the anticipated spectroscopic features for this compound based on its chemical structure.
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹³C NMR | tert-Butyl Quaternary C: ~30-40 ppm. tert-Butyl Methyl C's: ~25-35 ppm. Spirocyclic Carbon: ~50-70 ppm. Piperidine & Azetidine Carbons: ~20-60 ppm. |
| IR Spectroscopy | N-H Stretch: ~3300-3500 cm⁻¹ (broad). C-H Stretch (sp³): ~2850-3000 cm⁻¹. N-H Bend: ~1590-1650 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): Calculated M.W. = 181.32. Major Fragments: Loss of tert-butyl group ([M-57]⁺), loss of azetidine ring fragments. |
Experimental Protocols: Synthesis
A definitive synthesis for this compound is not publicly documented. However, patent literature describes a multi-step synthesis for a related diaza-analog, tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate , which illustrates a viable strategy for constructing the spirocyclic core.[4]
Representative Synthesis of a Diazaspiro[3.5]nonane Core[4]
This synthesis involves the construction of a piperidine ring, followed by the formation of the spiro-linked azetidine ring.
-
Step 1: Initial Condensation: A starting compound is reacted with ethyl malonate in ethanol to yield a substituted intermediate.
-
Step 2: Reduction: The intermediate is reduced using lithium borohydride in tetrahydrofuran (THF).
-
Step 3: Sulfonylation: The resulting alcohol is reacted with p-toluenesulfonyl chloride in dichloromethane to form a tosylate, a good leaving group.
-
Step 4: Intramolecular Cyclization: The tosylated compound undergoes ring closure in the presence of cesium carbonate in acetonitrile to form the spirocyclic core.
-
Step 5: Reduction: The product from the previous step is reduced using magnesium in methanol.
-
Step 6: Boc Protection: The secondary amine is protected with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane.
-
Step 7: Final Deprotection: A final deprotection step using palladium on carbon in methanol yields the target compound.
Visualizations
As no biological or signaling pathway data is available for this compound, a diagram illustrating the representative synthetic workflow is provided below.
Caption: Representative multi-step synthesis workflow for a diazaspiro[3.5]nonane scaffold.
References
A Technical Guide to the 7-Tert-butyl-1-azaspiro[3.5]nonane Scaffold for Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This guide centers on the chemical properties, synthesis, and applications of the 7-tert-butyl-1-azaspiro[3.5]nonane scaffold, with a specific focus on the versatile and commercially available intermediate, 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one (CAS: 1339391-14-8) . While the parent amine is not extensively documented, this ketone derivative serves as a critical building block for introducing the spirocyclic core into novel chemical entities.
Introduction to Azaspiro[3.5]nonanes in Medicinal Chemistry
Spirocyclic systems, particularly those incorporating heteroatoms like nitrogen, are of immense interest in modern drug discovery. The 1-azaspiro[3.5]nonane framework offers a rigid, three-dimensional topology that departs from the flat, aromatic structures common in many legacy drugs. This structural rigidity can lead to enhanced binding affinity, improved selectivity for biological targets, and favorable physicochemical properties. The tert-butyl group, a common substituent in medicinal chemistry, provides steric bulk that can shield against metabolic degradation and finely tune interactions within a protein's binding pocket.
This guide provides a technical overview of the 7-tert-butyl substituted variant of this scaffold, focusing on its synthesis, properties, and potential applications.
Physicochemical and Safety Data
The primary subject of this guide is the ketone derivative, which serves as a handle for further chemical modification. Its key properties are summarized below.
Table 1: Physicochemical Properties of 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one
| Property | Value | Reference |
| CAS Number | 1339391-14-8 | [1] |
| Molecular Formula | C₁₂H₂₁NO | [1] |
| Molecular Weight | 195.30 g/mol | [1] |
| Topological Polar Surface Area (TPSA) | 29.1 Ų | [1] |
| Calculated LogP | 2.4814 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Table 2: GHS Hazard Information for 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one
| Pictogram | Signal Word | Hazard Statements |
| GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
Researchers should always consult the specific Safety Data Sheet (SDS) from the supplier before handling this chemical and use appropriate personal protective equipment (PPE).
Synthesis and Experimental Protocols
While a specific protocol for 7-tert-butyl-1-azaspiro[3.5]nonan-2-one is not publicly detailed, the synthesis of a closely related analogue, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2) , provides a highly relevant and illustrative experimental methodology. This reaction involves a [2+2] cycloaddition between a methylene-piperidine and a ketene precursor.
Experimental Protocol: Synthesis of a 2-Oxo-7-azaspiro[3.5]nonane Core[2]
This protocol describes the synthesis of a Boc-protected version of the core structure and is representative of the methods used to generate this class of compounds.
Reaction: tert-butyl 4-methylenepiperidine-1-carboxylate + 2,2,2-trichloroacetyl chloride → tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Materials:
-
tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 equiv, e.g., 2.96 g, 15 mmol)
-
Zn/Cu couple (11.5 equiv, e.g., 6.54 g, 172.5 mmol)
-
2,2,2-trichloroacetyl chloride
-
tert-Butyl methyl ether (t-BuOMe)
-
Dimethyl ether (DME)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried round-bottom flask under vacuum, add tert-butyl 4-methylenepiperidine-1-carboxylate and the Zn/Cu couple.
-
Charge the flask with t-BuOMe (e.g., 60 mL) and refill with a nitrogen balloon.
-
Cool the stirred mixture to 15°C.
-
Dropwise, add a solution of 2,2,2-trichloroacetyl chloride in DME (e.g., 20 mL).
-
After the addition is complete, allow the mixture to stir at room temperature overnight.
-
Cool the reaction mixture in an external ice bath and slowly add a saturated solution of NH₄Cl (e.g., 60 mL) to quench the reaction.
-
Stir the quenched mixture at room temperature for 4 hours.
-
Filter the mixture to remove solid residues.
-
Separate the organic and aqueous phases. Extract the aqueous phase with EtOAc.
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting residue by column chromatography (e.g., silica gel, EtOAc/Hexane gradient) to yield the final product.
Caption: Experimental workflow for a [2+2] cycloaddition synthesis.
Applications in Drug Discovery: A Case Study
The azaspiro[3.5]nonane scaffold has proven valuable in the design of potent enzyme inhibitors. A notable example is the development of inhibitors for the SARS-CoV-2 3C-like protease (3CLpro), an enzyme essential for viral replication.
In a structure-guided design campaign, researchers incorporated a 6-azaspiro[3.5] moiety into the inhibitor structure[2]. The larger 6-membered ring of the spirocycle, compared to smaller azaspiro systems, allowed for better engagement with the hydrophobic S₄ subsite of the enzyme. This "locked" the inhibitor into a stable, favorable conformation, leading to high inhibitory activity with IC₅₀ values in the submicromolar range[2]. The tert-butyl group, while not present in this specific example, is often used in similar contexts to probe hydrophobic pockets and enhance ligand-protein interactions.
This case study highlights the strategic value of the azaspiro[3.5]nonane core in creating highly potent and specific inhibitors for critical therapeutic targets.
Caption: Logical diagram of azaspiro[3.5]nonane inhibitor binding.
References
An In-Depth Technical Guide to the Physical and Chemical Properties of 7-Azaspiro[3.5]nonane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 7-azaspiro[3.5]nonane derivatives, a class of compounds of growing interest in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support researchers in this field.
Physicochemical Properties
The 7-azaspiro[3.5]nonane scaffold imparts unique three-dimensional characteristics to molecules, influencing their physicochemical properties and, consequently, their pharmacokinetic and pharmacodynamic profiles. The following tables summarize key physical and chemical data for the parent 7-azaspiro[3.5]nonane and several of its derivatives. It is important to note that much of the publicly available data is computationally predicted, and experimental validation is ongoing.
Table 1: Physical and Chemical Properties of 7-Azaspiro[3.5]nonane and Related Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Physical State | Reference |
| 7-Azaspiro[3.5]nonane | C₈H₁₅N | 125.21 | 766-34-7 | [1] | |
| 2-Oxa-7-azaspiro[3.5]nonane | C₇H₁₃NO | 127.18 | 241820-91-7 | [2] | |
| 7-Oxa-2-azaspiro[3.5]nonane | C₇H₁₃NO | 127.18 | 194157-10-3 | [2] |
Table 2: Computed Physicochemical Properties of Selected 7-Azaspiro[3.5]nonane Derivatives
| Compound | Property | Value | Source |
| 7-Azaspiro[3.5]nonane | XLogP3 | 1.8 | PubChem[1] |
| 7-Azaspiro[3.5]nonane | Topological Polar Surface Area (TPSA) | 12 Ų | PubChem[1] |
| 7-Oxa-2-azaspiro[3.5]nonane | XLogP3 | -0.4 | PubChem[2] |
| 7-Oxa-2-azaspiro[3.5]nonane | Topological Polar Surface Area (TPSA) | 21.3 Ų | PubChem[2] |
Note: The data in Table 2 is computationally generated and should be used as an estimation.
Experimental Protocols
Detailed experimental procedures are crucial for the synthesis and evaluation of novel 7-azaspiro[3.5]nonane derivatives. The following protocols are based on established methodologies found in the scientific literature and patents.
General Synthesis of 7-Oxo-2-azaspiro[3.5]nonane Intermediate
This protocol describes a two-step synthesis of a key intermediate, 7-oxo-2-azaspiro[3.5]nonane, as detailed in patent literature.
Step 1: First Cyclization Reaction
-
In a suitable reactor, dissolve compound 1 and compound 2 in N,N-dimethylformamide (DMF).
-
Add an acid binding agent, a phase transfer catalyst, and an iodo metal salt to the reaction mixture.
-
Stir the reaction at the appropriate temperature and monitor for completion by a suitable analytical method (e.g., TLC, LC-MS).
-
Upon completion, perform an aqueous work-up to isolate the crude compound 3.
-
Purify the crude product by a suitable method, such as column chromatography, to obtain pure compound 3.
Step 2: Second Cyclization Reaction
-
Add 770-1000 ml of tetrahydrofuran to a reactor and add 76.8-106.5 g of crude compound 3.
-
Purge the reactor with nitrogen and cool the mixture to -10 °C.
-
Over the course of one hour, add 15.2-56.9 g of lithium aluminum hydride in 10 equal portions.
-
Stir the reaction mixture for 4-8 hours.
-
Slowly add 15-57 ml of purified water to quench the reaction, followed by the slow addition of 15-57 ml of a 15% sodium hydroxide solution.
-
Add 45-188 ml of purified water and filter the mixture.
-
Concentrate the filtrate to obtain the crude 7-oxo-2-azaspiro[3.5]nonane.
-
Purify the crude product by passing it through a neutral alumina column to yield the final product.
GPR119 Agonist Activity Assay (cAMP Assay)
This protocol outlines a general method for assessing the agonist activity of 7-azaspiro[3.5]nonane derivatives at the G protein-coupled receptor 119 (GPR119), a target for type 2 diabetes. This is typically measured by quantifying the intracellular accumulation of cyclic adenosine monophosphate (cAMP).[3]
Materials:
-
A cell line stably expressing human GPR119 (e.g., CHO-K1, HEK293).
-
Cell culture medium and supplements.
-
Test compounds (7-azaspiro[3.5]nonane derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
A reference GPR119 agonist.
-
A commercial cAMP assay kit (e.g., HTRF, LANCE, GloSensor).
-
A microplate reader compatible with the chosen assay kit.
Procedure:
-
Cell Seeding: Seed the GPR119-expressing cells into 96- or 384-well microplates at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the test compounds and the reference agonist in an appropriate assay buffer.
-
Cell Treatment: Remove the cell culture medium from the wells and add the compound dilutions. Incubate for a specified period at a controlled temperature (e.g., 30 minutes at 37 °C).
-
Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Generate dose-response curves by plotting the assay signal against the compound concentration. Calculate the EC₅₀ values for each compound to determine their potency as GPR119 agonists.
KRAS G12C Covalent Inhibitor Screening
This protocol provides a general workflow for screening 7-azaspiro[3.5]nonane derivatives as covalent inhibitors of the KRAS G12C mutant protein, a key target in oncology.
Workflow:
-
Library Synthesis: Synthesize a library of 7-azaspiro[3.5]nonane derivatives, often incorporating a reactive group (e.g., acrylamide) to enable covalent bond formation with the cysteine residue of KRAS G12C.[4]
-
Primary Screening:
-
Utilize a high-throughput screening method such as DNA-encoded library (DEL) screening.[4][5] In this approach, each compound is tagged with a unique DNA barcode.
-
Incubate the DEL with the purified KRAS G12C protein. Covalent binders will form an irreversible complex with the protein.
-
Wash away non-covalently bound compounds.
-
Amplify and sequence the DNA barcodes of the remaining protein-compound complexes to identify the "hit" compounds.
-
-
Hit Validation:
-
Synthesize the identified hit compounds "off-DNA" in larger quantities.
-
Confirm their inhibitory activity using biochemical assays, such as measuring the inhibition of SOS1-catalyzed nucleotide exchange.[6]
-
Determine the potency (IC₅₀) and the rate of covalent modification.
-
-
Cell-Based Assays:
-
Evaluate the activity of validated hits in cancer cell lines harboring the KRAS G12C mutation.
-
Measure the inhibition of downstream signaling pathways, such as the phosphorylation of ERK (p-ERK).[6]
-
Assess the anti-proliferative effects of the compounds.
-
-
Structural Biology:
-
Obtain co-crystal structures of the most promising inhibitors in complex with KRAS G12C to understand the binding mode and guide further optimization.[4]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.
GPR119 Signaling Pathway
Caption: GPR119 signaling cascade upon agonist binding.
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling and inhibitor action.
Experimental Workflow for Covalent Inhibitor Discovery
Caption: Workflow for covalent inhibitor discovery.
References
- 1. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Oxa-2-azaspiro(3.5)nonane | C7H13NO | CID 21030011 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Conformational Analysis of tert-Butyl Substituted Azaspiro[3.5]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational behavior of cyclic systems is a cornerstone of medicinal chemistry and drug design. The azaspiro[3.5]nonane scaffold, a key structural motif in numerous biologically active compounds, presents a unique conformational landscape, especially when substituted with sterically demanding groups like tert-butyl. This technical guide provides an in-depth analysis of the conformational preferences of tert-butyl substituted azaspiro[3.5]nonane, drawing upon analogous studies of related spirocyclic systems. We will delve into the experimental and computational methodologies used to elucidate these conformations, present key quantitative data, and visualize the underlying principles governing the spatial arrangement of these molecules. Understanding these conformational dynamics is paramount for the rational design of novel therapeutics with optimized potency and selectivity.
Introduction: The Significance of Conformational Analysis
The three-dimensional structure of a molecule is intrinsically linked to its biological activity. For drug molecules, specific conformations are often required for effective binding to their biological targets. The azaspiro[3.5]nonane framework, featuring a four-membered azetidine ring spiro-fused to a six-membered cyclohexane or piperidine ring, is a prevalent scaffold in modern drug discovery. The substitution of this framework, particularly with a bulky tert-butyl group, introduces significant steric interactions that dictate the conformational equilibrium of the six-membered ring.
Traditionally, in monosubstituted cyclohexanes, a tert-butyl group strongly prefers the equatorial position to minimize steric strain, a principle quantified by its large A-value.[1][2] However, the presence of a spirocyclic ring adjacent to the substituent can dramatically alter this preference. Recent studies on related spirocyclic systems have revealed that small, strained rings can even force a tert-butyl group into the axial position, a phenomenon with profound implications for molecular design.[3][4][5][6][7] This guide will explore the conformational analysis of tert-butyl substituted azaspiro[3.5]nonane in light of these recent findings.
Conformational Preferences and the Axial tert-Butyl Group
In a standard cyclohexane ring, the energy penalty for an axial tert-butyl group is significant due to 1,3-diaxial interactions.[1] However, when a small spirocyclic ring, such as the azetidine in azaspiro[3.5]nonane, is fused to the cyclohexane or piperidine ring, the conformational landscape is altered.
Recent research on spirocyclopropanated and spiroepoxidated cyclohexanes and piperidines has demonstrated a surprising preference for the axial orientation of bulky substituents, including the tert-butyl group.[3][4][5][6][7] This counterintuitive preference is attributed to a combination of increased torsional strain in the equatorial conformer and hyperconjugative effects.[4][5] While direct experimental data on tert-butyl substituted azaspiro[3.5]nonane is not yet prevalent in the literature, the principles derived from these analogous systems provide a strong predictive framework.
Quantitative Conformational Analysis: A-Values
The conformational preference of a substituent is quantified by its A-value (Gibbs free energy difference between the axial and equatorial conformers). A positive A-value indicates an equatorial preference, while a negative A-value signifies an axial preference. Studies on spirocyclic systems have shown that the presence of a spirocyclopropane adjacent to a tert-butyl group can lead to a calculated A-value of -2.00 kcal/mol, a dramatic shift from the typical equatorial preference in tert-butylcyclohexane.[7]
| System | Substituent | Calculated A-value (kcal/mol) | Experimental Observation | Reference |
| Spiro[2.5]octane | tert-butyl | -2.08 | Exclusively axial at -78 °C | [3] |
| Spiro[cyclopropane-1,2'-piperidine] | tert-butyl | -2.61 (for HCl salt) | Axial orientation confirmed by X-ray | [6] |
| Spiro[cyclopropane-1,2'-cyclohexane] | tert-butyl | -2.00 | Equatorial isomer not observed at -78 °C | [7] |
| Spiro[cyclopropane-1,2'-cyclohexane] | Isopropyl | -2.73 | Exclusively axial at -78 °C | [3] |
Table 1: Calculated and Observed Conformational Preferences of Bulky Alkyl Groups in Spirocyclic Systems.
Experimental and Computational Methodologies
The conformational analysis of tert-butyl substituted azaspiro[3.5]nonane and related compounds relies on a combination of experimental and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Low-temperature 1H NMR spectroscopy is a powerful tool for studying conformational equilibria.[3][4][5][6][7] By cooling the sample, the rate of ring flipping can be slowed sufficiently to observe distinct signals for the axial and equatorial conformers. The ratio of the integrated signals allows for the calculation of the equilibrium constant and the corresponding free energy difference (A-value). The use of the tert-butyl group as a probe in NMR studies is advantageous due to its sharp and intense signal, which can be readily observed even in large molecular complexes.[8][9]
Experimental Protocol: Low-Temperature 1H NMR
-
Sample Preparation: Dissolve the tert-butyl substituted azaspiro[3.5]nonane derivative in a suitable deuterated solvent that remains liquid at low temperatures (e.g., CD2Cl2, THF-d8).
-
Instrumentation: Utilize a high-field NMR spectrometer equipped with a variable temperature unit.
-
Data Acquisition: Acquire 1H NMR spectra at a series of decreasing temperatures (e.g., from room temperature down to -78 °C or lower).
-
Analysis: At a sufficiently low temperature, identify and integrate the signals corresponding to the axial and equatorial conformers. Calculate the equilibrium constant (K = [equatorial]/[axial]) and the Gibbs free energy difference (ΔG° = -RTlnK).
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation of a molecule.[6][10] For conformationally mobile systems, the crystal structure often represents the lowest energy conformer. In the case of a tert-butyl substituted spiro[cyclopropane-1,2'-piperidine] HCl salt, X-ray analysis confirmed the remarkable axial orientation of the tert-butyl group.[6]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound suitable for X-ray diffraction, often through slow evaporation of a solvent or vapor diffusion.
-
Data Collection: Mount a single crystal on a goniometer and collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model to obtain precise atomic coordinates, bond lengths, and angles.
-
Analysis: Visualize the resulting structure to determine the conformation of the azaspiro[3.5]nonane ring and the orientation of the tert-butyl substituent.
Computational Chemistry
Density Functional Theory (DFT) calculations are instrumental in predicting and rationalizing conformational preferences.[3][4][5][6][7] By calculating the energies of different conformers, the A-values can be predicted. Furthermore, computational methods can provide insights into the electronic and steric factors that govern the conformational equilibrium.
Computational Protocol: DFT-Based Conformational Analysis
-
Model Building: Construct 3D models of the axial and equatorial conformers of the tert-butyl substituted azaspiro[3.5]nonane.
-
Geometry Optimization: Perform geometry optimizations for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).
-
Frequency Calculation: Perform frequency calculations to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermochemical data (e.g., Gibbs free energies).
-
Energy Comparison: Calculate the energy difference between the axial and equatorial conformers to predict the A-value.
Visualizing Conformational Analysis
Conformational Equilibrium of a tert-Butyl Substituted Azaspiro[3.5]nonane
Caption: Conformational equilibrium of the azaspiro[3.5]nonane ring.
General Experimental Workflow for Conformational Analysis
References
- 1. personal.utdallas.edu [personal.utdallas.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Driving tert -butyl axial: the surprising cyclopropyl effect - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05470A [pubs.rsc.org]
- 7. Driving tert-butyl axial: the surprising cyclopropyl effect - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Raise the anchor! Synthesis, X-ray and NMR characterization of 1,3,5-triazinanes with an axial tert-butyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Azaspiro[3.5]nonane Derivatives in Organic Solvents
Disclaimer: A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for the compound "7-Tert-butyl-1-azaspiro[3.5]nonane." The structural nomenclature is ambiguous, and this specific substitution pattern is not widely documented. This guide will, therefore, focus on the general methodologies for determining the solubility of related, well-defined azaspiro[3.5]nonane derivatives and provide a framework for researchers to conduct their own solubility assessments. We will use a commercially available derivative, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate (CAS: 203661-69-2) , as a representative example for discussing physicochemical properties.
Introduction to Azaspiro[3.5]nonane Solubility
Azaspiro[3.5]nonane scaffolds are of significant interest in medicinal chemistry and drug development due to their rigid, three-dimensional structures which can provide novel intellectual property and improved pharmacological properties. The solubility of these compounds in organic solvents is a critical parameter, influencing reaction conditions, purification strategies, formulation development, and bioavailability. Solubility is governed by the interplay of the compound's inherent properties (polarity, hydrogen bonding capacity, crystal lattice energy) and the properties of the solvent.
Physicochemical Properties of a Representative Azaspiro[3.5]nonane Derivative
While data for the target compound is unavailable, we can examine a related structure to infer potential characteristics. The properties of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate are summarized below. The presence of the polar ketone and carbamate groups, combined with the nonpolar hydrocarbon backbone, suggests a moderate solubility profile that will be highly dependent on the chosen solvent.
| Property | Value | Source |
| CAS Number | 203661-69-2 | [1] |
| Molecular Formula | C₁₃H₂₁NO₃ | [1] |
| Molecular Weight | 239.31 g/mol | [1] |
| Physical Form | Solid, White powder | [2] |
| Melting Point | 55-56 °C | [2] |
| Qualitative Solubility | Slightly soluble in Chloroform and Methanol | [2] |
General Experimental Protocol for Solubility Determination (Shake-Flask Method)
The equilibrium shake-flask method is a widely accepted, robust technique for determining the thermodynamic solubility of a compound. The following protocol provides a detailed methodology for its implementation.
3.1. Materials and Equipment
-
Compound of interest (e.g., this compound derivative)
-
Selected organic solvents (analytical grade or higher)
-
Scintillation vials or glass test tubes with screw caps
-
Analytical balance (readable to at least 0.1 mg)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Syringes
-
Volumetric flasks and pipettes
-
Analytical instrumentation for quantification (e.g., HPLC-UV, UPLC-MS, NMR)
3.2. Procedure
-
Preparation: Add an excess amount of the solid compound to a vial. The excess is critical to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume or mass of the selected organic solvent to the vial.
-
Equilibration: Seal the vials tightly and place them in a shaker at a constant, controlled temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. A preliminary time-course study is recommended to determine the minimum time to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean, tared vial or directly into a volumetric flask for dilution. This step is crucial to remove all undissolved solid particles.
-
Quantification: Accurately determine the mass or volume of the filtered saturated solution. Dilute the sample to a suitable concentration and analyze it using a pre-validated analytical method (e.g., HPLC) to determine the concentration of the dissolved compound.
-
Calculation: The solubility is calculated based on the measured concentration in the saturated solution and is typically expressed in units of mg/mL, g/100 mL, or mol/L.
Visualization of Experimental Workflow
The logical flow of the solubility determination process is illustrated below. This workflow ensures a systematic and reproducible measurement.
Caption: Experimental workflow for the shake-flask solubility measurement.
Common Organic Solvents for Solubility Studies
The choice of solvent is paramount in determining solubility. The principle of "like dissolves like" is a useful guide. Below is a table of common organic solvents categorized by their polarity, which can be used to design a solubility screening study.
| Polarity | Solvent | Dielectric Constant (ε) at 20°C |
| Non-Polar | Hexane | 1.9 |
| Toluene | 2.4 | |
| Diethyl Ether | 4.3 | |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 |
| Tetrahydrofuran (THF) | 7.5 | |
| Ethyl Acetate | 6.0 | |
| Acetone | 21 | |
| Acetonitrile (ACN) | 37.5 | |
| Dimethylformamide (DMF) | 38.3 | |
| Dimethyl Sulfoxide (DMSO) | 47 | |
| Polar Protic | 1-Butanol | 17.5 |
| 2-Propanol (IPA) | 19.9 | |
| Ethanol | 24.5 | |
| Methanol | 32.7 | |
| Water | 80.1 |
Signaling Pathways and Biological Activity
No information regarding any signaling pathways or specific biological activities for this compound or its simple derivatives was found. Compounds of this class are typically utilized as synthetic intermediates or building blocks for the construction of more complex, biologically active molecules. Their primary role is to provide a rigid scaffold for orienting functional groups in three-dimensional space.
Conclusion
While quantitative solubility data for this compound in organic solvents is not publicly available, this guide provides researchers, scientists, and drug development professionals with a robust framework for its determination. By following the detailed experimental protocol for the shake-flask method and considering the properties of various organic solvents, a comprehensive solubility profile can be established. This data is essential for guiding further chemical synthesis, purification, and formulation efforts in the development of novel therapeutics based on the azaspiro[3.5]nonane scaffold.
References
Stereoselective Synthesis of 7-Azaspiro[3.5]nonane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in medicinal chemistry, valued for its three-dimensional architecture which can provide improved pharmacological properties. The stereochemical configuration of this spirocyclic system is critical for its biological activity, necessitating precise control during its synthesis. This technical guide provides an in-depth overview of the stereoselective synthesis of 7-azaspiro[3.5]nonane and its derivatives, focusing on catalytic asymmetric methods.
Rhodium-Catalyzed Enantio- and Diastereoselective Cyclopropanation
A prominent and highly effective method for the stereoselective synthesis of azaspirocycles, including the 7-azaspiro[3.5]nonane framework, is the dirhodium tetracarboxylate-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes. This approach allows for the creation of the spirocyclic core with high levels of both enantioselectivity and diastereoselectivity.
The reaction involves the use of a chiral dirhodium catalyst, such as Rh₂(p-PhTPCP)₄, which creates a chiral pocket that controls the facial selectivity of the carbene addition to the alkene. This methodology has been successfully applied to symmetrical and non-symmetrical azacyclic methylene compounds.[1][2]
Quantitative Data Summary
The following table summarizes the results for the rhodium-catalyzed cyclopropanation to form various azaspiro[n.2]alkanes, including a 7-azaspiro[3.5]nonane derivative.
| Entry | Alkene Substrate | Diazo Compound | Product | Yield (%) | d.r. | ee (%) | Catalyst | Reference |
| 1 | N-Boc-4-methylenepiperidine | Methyl 2-phenyl-2-diazoacetate | N-Boc-7-phenyl-7-carbomethoxy-6-azaspiro[2.5]octane | 85 | >20:1 | 98 | Rh₂(S-p-PhTPCP)₄ | [1][2] |
| 2 | N-Ts-4-methylenepiperidine | Ethyl 2-(p-tolyl)-2-diazoacetate | N-Ts-7-(p-tolyl)-7-carboethoxy-6-azaspiro[2.5]octane | 91 | 20:1 | 98 | Rh₂(S-p-PhTPCP)₄ | [2] |
| 3 | N-Ts-3-methylenepyrrolidine | Ethyl 2-phenyl-2-diazoacetate | N-Ts-6-phenyl-6-carboethoxy-5-azaspiro[2.4]heptane | 85 | 7:1 | 98 | Rh₂(S-p-PhTPCP)₄ | [1][2] |
| 4 | Azaspiro[3.5]nonane derivative (methylene) | Aryldiazoacetate | Spirocyclopropane product 42 | Good | N/A | 90 | Rh₂(p-PhTPCP)₄ | [1][2] |
Experimental Protocols
General Procedure for Rhodium-Catalyzed Cyclopropanation: [1][2]
-
To a solution of the alkene (1.5 equivalents) in dichloromethane (CH₂Cl₂) are added 4 Å molecular sieves.
-
The chiral dirhodium catalyst (e.g., Rh₂(p-PhTPCP)₄, 1 mol %) is added to the mixture.
-
A solution of the diazo compound (0.2 mmol) in CH₂Cl₂ is added slowly over a period of time at a specified temperature (e.g., room temperature or 0 °C).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired azaspiro[3.5]nonane derivative.
-
Enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) analysis.[2]
Reaction Pathway Diagram
Caption: Rhodium-catalyzed cyclopropanation workflow.
Asymmetric Hydrogenation for Chiral Amine Synthesis
Another powerful strategy for introducing chirality is the asymmetric hydrogenation of a prochiral precursor. While a direct application to the 7-azaspiro[3.5]nonane core was not found in the immediate literature, a closely related synthesis of (S)-7-amino-5-azaspiro[2.4]heptane highlights the potential of this method. This approach utilizes a chiral ruthenium catalyst to achieve high enantioselectivity in the reduction of a protected amino ketone.[3]
Quantitative Data Summary
| Entry | Substrate | Catalyst | ee (%) | Reference |
| 1 | Protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate | [RuCl(benzene)(S)-SunPhos]Cl | up to 98.7 | [3] |
Experimental Protocols
General Procedure for Asymmetric Hydrogenation: [3]
-
The protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylate substrate and the chiral ruthenium catalyst (e.g., [RuCl(benzene)(S)-SunPhos]Cl) are dissolved in a suitable solvent (e.g., methanol) in a high-pressure autoclave.
-
The autoclave is purged with hydrogen gas and then pressurized to the desired pressure.
-
The reaction mixture is stirred at a specific temperature for a set period.
-
After the reaction is complete, the pressure is released, and the solvent is evaporated.
-
The resulting product, a chiral alcohol, can be further elaborated to the final azaspirocycle.
-
Enantiomeric excess is determined by chiral HPLC analysis.
Logical Workflow Diagram
Caption: Asymmetric hydrogenation and subsequent cyclization.
Chiral Auxiliary-Controlled Synthesis
The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry.[4][5] An auxiliary, which is an enantiomerically pure compound, is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. While specific examples for 7-azaspiro[3.5]nonane are not detailed in the provided search results, the general principle is widely applicable. For instance, an Evans oxazolidinone auxiliary could be used to control the stereoselective alkylation of a precursor that is later cyclized to form the spirocyclic system.[6][7]
Logical Workflow Diagram
Caption: General workflow for chiral auxiliary-controlled synthesis.
Conclusion
The stereoselective synthesis of the 7-azaspiro[3.5]nonane core is achievable through various modern synthetic methodologies. Rhodium-catalyzed cyclopropanation stands out as a particularly powerful method for generating these structures with high enantiomeric and diastereomeric purity. Asymmetric hydrogenation also presents a viable route for accessing chiral precursors. While direct examples are pending, the principles of chiral auxiliary-controlled synthesis offer a robust alternative. The choice of method will depend on the desired substitution pattern, scalability, and the specific stereoisomer required for a given application in drug discovery and development. Further research into novel catalytic systems and stereoselective routes will continue to refine and expand the toolbox for accessing this important class of molecules.
References
- 1. Design, Synthesis, and Application of a Type of Chiral Spirocyclic Naphthylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of (S)-7-amino-5-azaspiro[2.4]heptane via highly enantioselective hydrogenation of protected ethyl 1-(2-aminoaceto)cyclopropanecarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Auxiliaries [sigmaaldrich.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 7. researchgate.net [researchgate.net]
The Emergence of 7-Azaspiro[3.5]nonane Derivatives: A Technical Guide to a Novel Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel chemical scaffolds that offer unique three-dimensional diversity and favorable physicochemical properties is a perpetual driver in modern drug discovery. Among the emerging classes of compounds, 7-azaspiro[3.5]nonane derivatives have garnered significant attention for their potential to yield potent and selective modulators of challenging biological targets. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of this promising scaffold, with a focus on its application in the development of agonists for G protein-coupled receptor 119 (GPR119), covalent inhibitors of the oncogenic KRAS G12C mutant, and inhibitors of fatty acid amide hydrolase (FAAH).
A Versatile Core for Diverse Therapeutic Targets
The 7-azaspiro[3.5]nonane core, a bicyclic structure featuring a piperidine ring fused to a cyclobutane ring through a shared nitrogen atom, offers a unique spatial arrangement of substituents. This distinct architecture allows for the exploration of new chemical space and the development of compounds with improved potency, selectivity, and pharmacokinetic profiles. Researchers have successfully leveraged this scaffold to develop novel drug candidates for a range of therapeutic areas, including metabolic diseases, oncology, and pain management.
GPR119 Agonists for Metabolic Disorders
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders. Its activation on pancreatic β-cells and intestinal L-cells leads to glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). A series of novel 7-azaspiro[3.5]nonane derivatives have been designed and synthesized as potent GPR119 agonists.[1]
Quantitative Data Summary: GPR119 Agonists
| Compound | hGPR119 EC50 (nM) | Rat Plasma Concentration (ng/mL at 1h) |
| 54g | 13 | 104 |
| Reference Cpd A | 25 | 45 |
Data extracted from a study on novel 7-azaspiro[3.5]nonane GPR119 agonists.[1]
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a signaling cascade that ultimately leads to enhanced insulin secretion.
Caption: GPR119 agonist-induced signaling cascade.
Experimental Protocol: GPR119 Agonist cAMP Assay
A detailed protocol for assessing the in vitro activity of GPR119 agonists is crucial for structure-activity relationship (SAR) studies.
Caption: Workflow for GPR119 agonist cAMP assay.
Detailed Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells stably expressing human GPR119 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Procedure: Cells are seeded into 384-well plates and incubated for 24 hours. The culture medium is then removed, and cells are washed with assay buffer. The 7-azaspiro[3.5]nonane derivatives, dissolved in DMSO and diluted in assay buffer, are added to the wells.
-
cAMP Measurement: After a 30-minute incubation at 37°C, the cells are lysed, and intracellular cAMP levels are determined using a commercially available cAMP assay kit, following the manufacturer's instructions.
-
Data Analysis: The concentration-response curves are plotted, and EC50 values are calculated using a four-parameter logistic fit.
Covalent Inhibitors of KRAS G12C in Oncology
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, has been a particularly challenging target. A novel series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives has been developed as potent and selective covalent inhibitors of KRAS G12C. These compounds form an irreversible bond with the mutant cysteine, locking the protein in its inactive state.
Quantitative Data Summary: KRAS G12C Inhibitors
| Compound | KRAS G12C IC50 (nM) | H358 Cell Growth IC50 (nM) |
| 7b | 4.5 | 12 |
| Reference Cpd B | 15 | 48 |
Data extracted from a patent on 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives.
KRAS Signaling Pathway
The KRAS protein is a key node in multiple signaling pathways that regulate cell proliferation, survival, and differentiation.
Caption: KRAS signaling pathway and the mechanism of covalent inhibition.
Experimental Protocol: KRAS G12C Cell-Based Assay
The cellular activity of KRAS G12C inhibitors is typically assessed by measuring their effect on downstream signaling and cell proliferation.
Caption: Workflow for KRAS G12C cell viability assay.
Detailed Methodology:
-
Cell Line: The NCI-H358 human lung adenocarcinoma cell line, which harbors the KRAS G12C mutation, is used.
-
Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: The 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives are added to the wells at a range of concentrations.
-
Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is measured using a commercially available assay that quantifies ATP levels, which correlate with the number of viable cells.
-
Data Analysis: The results are expressed as a percentage of the vehicle-treated control, and IC50 values are determined by non-linear regression analysis.
FAAH Inhibitors for Pain and Inflammation
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of the endocannabinoid anandamide. Inhibition of FAAH leads to elevated anandamide levels, which can produce analgesic and anti-inflammatory effects. The 7-azaspiro[3.5]nonane scaffold has been identified as a promising core for the development of potent and selective FAAH inhibitors.
Quantitative Data Summary: FAAH Inhibitors
| Compound | Human FAAH IC50 (nM) | Rat Brain FAAH Inhibition (%) at 1 mg/kg |
| PF-04862853 | 7.2 | >95 |
| Reference Cpd C | 25 | 75 |
Data extracted from a study on the discovery of 7-azaspiro[3.5]nonane urea FAAH inhibitors.[2]
FAAH Signaling Pathway
Inhibition of FAAH potentiates the effects of the endocannabinoid system.
Caption: FAAH signaling and the impact of its inhibition.
Experimental Protocol: FAAH Activity Assay
The inhibitory potency of compounds against FAAH is determined using a fluorometric assay.
Caption: Workflow for FAAH fluorometric activity assay.
Detailed Methodology:
-
Enzyme and Substrate: Recombinant human FAAH and a fluorogenic substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide) are used.
-
Assay Buffer: The assay is performed in a buffer such as Tris-HCl with EDTA.
-
Inhibition Assay: The 7-azaspiro[3.5]nonane derivatives are pre-incubated with the FAAH enzyme in a 96-well plate.
-
Reaction Initiation: The reaction is initiated by the addition of the fluorogenic substrate.
-
Fluorescence Measurement: The increase in fluorescence, resulting from the enzymatic cleavage of the substrate, is monitored over time using a fluorescence plate reader.
-
Data Analysis: The rate of reaction is determined, and the IC50 values for the inhibitors are calculated by fitting the data to a dose-response curve.[3][4][5]
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a significant advancement in medicinal chemistry, providing a versatile platform for the design of novel therapeutics. The successful development of potent and selective GPR119 agonists, KRAS G12C covalent inhibitors, and FAAH inhibitors highlights the potential of this unique chemical entity. The detailed experimental protocols and structured data presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the therapeutic promise of 7-azaspiro[3.5]nonane derivatives. Further exploration of this scaffold is warranted to unlock its full potential in addressing a wide range of unmet medical needs.
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 2. Discovery of 7-azaspiro[3.5]nonane urea PF-04862853, an orally efficacious inhibitor of fatty acid amide hydrolase (FAAH) for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. abcam.cn [abcam.cn]
Methodological & Application
Application Notes and Protocols: Synthesis and Evaluation of 7-Tert-butyl-1-azaspiro[3.5]nonane as a GPR119 Agonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of 7-Tert-butyl-1-azaspiro[3.5]nonane, a potential G protein-coupled receptor 119 (GPR119) agonist for the treatment of type 2 diabetes and obesity. This document includes a proposed synthetic route, detailed experimental protocols for in vitro and in vivo characterization, and a summary of the pharmacological properties of known GPR119 agonists.
Introduction to GPR119 Agonism
G protein-coupled receptor 119 (GPR119) has emerged as a promising therapeutic target for metabolic disorders.[1] It is predominantly expressed in pancreatic β-cells and intestinal enteroendocrine L-cells and K-cells.[1][2] Activation of GPR119 leads to the stimulation of cyclic AMP (cAMP) production, a key second messenger in cellular signaling.[1] This increase in intracellular cAMP enhances glucose-dependent insulin secretion from pancreatic β-cells and promotes the release of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), from the gut.[1][2] The glucose-dependent nature of GPR119-mediated insulin release minimizes the risk of hypoglycemia, a significant side effect of some antidiabetic therapies.[1] Furthermore, the stimulation of GLP-1 secretion can also lead to appetite suppression and potential weight management benefits.[1]
GPR119 Signaling Pathway
The activation of GPR119 by an agonist initiates a cascade of intracellular events. The receptor couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein. This leads to the activation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated levels of cAMP then activate Protein Kinase A (PKA), which ultimately results in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells and the release of GLP-1 and GIP from enteroendocrine cells.
Proposed Synthesis of this compound
While a specific synthetic route for this compound is not extensively documented in publicly available literature, a plausible multi-step synthesis can be proposed based on established methods for constructing spirocyclic amines. The following workflow outlines a potential synthetic strategy.
Experimental Protocols
Protocol 1: Proposed Synthesis of this compound
This protocol is a representative example and may require optimization.
Step 1: Synthesis of (4-tert-Butylcyclohexylidene)acetonitrile (Intermediate A)
-
To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) at 0 °C, add diethyl cyanomethylphosphonate dropwise.
-
Stir the mixture at room temperature for 1 hour.
-
Add a solution of 4-tert-butylcyclohexanone in anhydrous ethanol dropwise.
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture, pour it into ice water, and extract with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield Intermediate A.
Step 2: Synthesis of 2-((4-tert-Butyl-1-cyanocyclohexyl)methyl)nitromethane (Intermediate B)
-
To a solution of Intermediate A in nitromethane, add a catalytic amount of a strong base (e.g., DBU).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain Intermediate B.
Step 3: Synthesis of 7-tert-Butyl-1-azaspiro[3.5]nonan-2-amine (Intermediate C)
-
Dissolve Intermediate B in methanol or ethanol.
-
Add a Raney nickel catalyst to the solution.
-
Hydrogenate the mixture in a Parr apparatus under a hydrogen atmosphere (e.g., 50 psi) at room temperature for 24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude Intermediate C, which may be used in the next step without further purification.
Step 4: Synthesis of this compound (Final Product)
-
Dissolve crude Intermediate C in aqueous HCl at 0 °C.
-
Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture for 1 hour at 0 °C.
-
Add a reducing agent (e.g., hypophosphorous acid) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Basify the reaction mixture with aqueous NaOH and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography or distillation to afford the final product.
Protocol 2: In Vitro cAMP Accumulation Assay (HTRF)
This protocol is for measuring the ability of a compound to stimulate cAMP production in cells expressing GPR119.
-
Cell Culture: Culture HEK293 cells stably expressing human GPR119 in appropriate media.
-
Cell Seeding: Seed the cells into a 384-well white plate at a suitable density and incubate overnight.
-
Compound Preparation: Prepare a serial dilution of the test compound (this compound) and a known GPR119 agonist (e.g., AR231453) in assay buffer.
-
Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for 30 minutes at room temperature.[3]
-
Lysis and Detection: Add the HTRF lysis buffer containing the d2-labeled cAMP and the europium cryptate-labeled anti-cAMP antibody to each well.[3]
-
Incubation: Incubate the plate for 1 hour at room temperature, protected from light.[3]
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the signals (665 nm / 620 nm) and plot the values against the compound concentration. Determine the EC50 value using a non-linear regression analysis.
Protocol 3: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This assay assesses the effect of the compound on insulin secretion from pancreatic β-cells (e.g., MIN6 cell line).[4][5]
-
Cell Culture: Culture MIN6 cells in 24-well plates until they reach 70-80% confluency.[4]
-
Pre-incubation: Wash the cells with Krebs-Ringer Bicarbonate Buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM). Pre-incubate the cells in this buffer for 1-2 hours at 37°C.[4][6]
-
Incubation with Compound: Replace the pre-incubation buffer with fresh KRBB containing low glucose (2.8 mM) or high glucose (16.7 mM), with and without various concentrations of the test compound.
-
Stimulation: Incubate the cells for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using a commercially available insulin ELISA kit.[4]
-
Data Analysis: Normalize the insulin secretion to the total protein content of the cells in each well. Analyze the potentiation of glucose-stimulated insulin secretion by the test compound.
Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol evaluates the effect of the compound on glucose tolerance in an animal model (e.g., C57BL/6 mice).[7]
-
Animal Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
-
Fasting: Fast the mice overnight (approximately 16 hours) with free access to water.[7]
-
Compound Administration: Administer the test compound or vehicle (e.g., 80% PEG400, 10% Tween 80, 10% ethanol) orally (p.o.) to the mice.[7]
-
Baseline Blood Glucose: After 30 minutes, measure the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.[7]
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg) orally to the mice.[7]
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis: Plot the blood glucose levels over time and calculate the area under the curve (AUC) for each treatment group. A reduction in the AUC indicates improved glucose tolerance.
Pharmacological Data of Representative GPR119 Agonists
The following table summarizes the in vitro potency of several known GPR119 agonists. This data serves as a benchmark for evaluating the activity of novel compounds like this compound.
| Compound | EC50 (human GPR119) | Assay Type | Reference |
| ZB-16 | 7.3–9.7 nM | In vitro activity | [8] |
| GPR119 agonist 3 | 3.8 nM | hGPR119 | [2] |
| K-833 | 39.8 nM | human | [2] |
| AS1269574 | 2.5 µM | HEK293 cells | [2] |
| AS1535907 | 1.5 µM | HEK293 cells | [9] |
| 2-Oleoylglycerol | 2.5 µM | transiently transfected COS-7 cells | [2] |
Conclusion
The development of potent and selective GPR119 agonists remains a key strategy in the discovery of novel therapeutics for type 2 diabetes and related metabolic disorders. The protocols and information provided herein offer a framework for the synthesis and comprehensive pharmacological evaluation of new chemical entities such as this compound. Successful characterization of such compounds could lead to the identification of promising candidates for further preclinical and clinical development.
References
- 1. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Insulin secretion in MIN6 cells following glucose stimulation. [bio-protocol.org]
- 5. Glucose-stimulated insulin secretion (GSIS) assay [bio-protocol.org]
- 6. A Protocol to Enhance INS1E and MIN6 Functionality—The Use of Theophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GPR119 Regulates Murine Glucose Homeostasis Through Incretin Receptor-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 9. One-pot three-component synthesis of azaspirononatriene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The 7-azaspiro[3.5]nonane Scaffold in Central Nervous System (CNS) Drug Design
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif in the design of novel therapeutics targeting the central nervous system (CNS). Its inherent three-dimensionality and conformational rigidity offer a unique platform for developing selective and potent ligands for various CNS receptors. This document provides a comprehensive overview of the application of the 7-azaspiro[3.5]nonane scaffold, with a particular focus on its use in developing sigma-1 receptor antagonists, and includes detailed experimental protocols for the synthesis and evaluation of these compounds.
I. Application Notes
The 7-azaspiro[3.5]nonane core, particularly its 2,7-diazaspiro[3.5]nonane variant, has been successfully employed in the development of high-affinity ligands for CNS targets, most notably the sigma-1 (σ1) and sigma-2 (σ2) receptors. These receptors are implicated in a variety of neurological and psychiatric disorders, including neuropathic pain, neurodegenerative diseases, and addiction, making them attractive targets for drug discovery.
A. Targeting Sigma Receptors
Recent studies have highlighted the potential of 2,7-diazaspiro[3.5]nonane derivatives as potent and selective sigma receptor modulators. The rigid spirocyclic core allows for precise orientation of substituents to optimize interactions with the receptor binding pocket.
Quantitative Data Summary
The following table summarizes the in vitro binding affinities of representative 2,7-diazaspiro[3.5]nonane derivatives for the sigma-1 (σ1R) and sigma-2 (σ2R) receptors.[1][2]
| Compound ID | Scaffold | R Group | Ki (σ1R) [nM] | Ki (σ2R) [nM] | Selectivity (σ2R/σ1R) | Functional Profile (σ1R) |
| 4b | 2,7-diazaspiro[3.5]nonane | Varies | 2.7 | 27 | 10 | Agonist |
| 5b | 2,7-diazaspiro[3.5]nonane | Varies | 13 | 102 | 7.8 | Antagonist |
Data extracted from Dichiara et al., "Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands".[1][2]
These findings demonstrate that subtle structural modifications to the 7-azaspiro[3.5]nonane scaffold can significantly impact both binding affinity and functional activity, allowing for the development of compounds with distinct pharmacological profiles. For instance, compound 5b has been identified as a potent σ1R antagonist with a favorable selectivity profile.[1][2]
B. Signaling Pathways
Understanding the signaling pathways modulated by 7-azaspiro[3.5]nonane-based ligands is crucial for elucidating their mechanism of action and therapeutic potential.
1. Sigma-1 Receptor (σ1R) Antagonist Signaling Pathway
The σ1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[3] Antagonists of the σ1R block its chaperoning functions and its modulation of various ion channels and signaling proteins. This can lead to a reduction in neuronal hyperexcitability and neuroinflammation, which are implicated in neuropathic pain and neurodegenerative disorders.[4]
Figure 1: Sigma-1 Receptor Antagonist Signaling Pathway.
2. Dopamine D2 Receptor (D2R) Antagonist Signaling Pathway
D2R antagonists are the cornerstone of antipsychotic therapy for schizophrenia. By blocking D2 receptors in the mesolimbic pathway, these drugs reduce dopaminergic neurotransmission, which is thought to alleviate the positive symptoms of psychosis.[5]
Figure 2: Dopamine D2 Receptor Antagonist Signaling Pathway.
3. Serotonin 5-HT2A Receptor (5-HT2AR) Antagonist Signaling Pathway
Antagonism of the 5-HT2A receptor is a key mechanism of action for many atypical antipsychotics and some antidepressants.[6] Blockade of these receptors can modulate dopamine and other neurotransmitter release in various brain regions, contributing to their therapeutic effects.
References
- 1. protocols.io [protocols.io]
- 2. Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 6. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
Application of 7-azaspiro[3.5]nonane in Antiviral Research: A Case Study Approach
Introduction
The quest for novel antiviral agents with unique chemical scaffolds is a high priority in medicinal chemistry to combat emerging viral threats and overcome drug resistance. Spirocyclic compounds, characterized by their rigid, three-dimensional structures, are considered privileged scaffolds in drug discovery as they allow for precise spatial orientation of functional groups, enhancing binding affinity and specificity to biological targets. The 7-azaspiro[3.5]nonane core is an attractive starting point for the development of new antiviral drugs due to its synthetic tractability and novel chemical space.
While direct research on 7-azaspiro[3.5]nonane as an antiviral agent is limited, extensive studies on its structural isomer, 6-azaspiro[3.5]nonane, and other spirocyclic systems provide a strong blueprint for its potential applications. This document will, therefore, use the development of spirocyclic inhibitors of the SARS-CoV-2 3C-like protease (3CLpro) as a primary case study to illustrate the application of the azaspiro[3.5]nonane scaffold in antiviral research.
Case Study: Spirocyclic Inhibitors of SARS-CoV-2 3CLpro
The SARS-CoV-2 3C-like protease is a viral enzyme crucial for the replication of the virus, making it a prime target for antiviral therapeutics. Research has led to the structure-guided design of potent inhibitors based on a spirocyclic scaffold.
Mechanism of Action: Inhibition of Viral Protease
Derivatives of azaspiro[3.5]nonane can be designed to act as inhibitors of viral proteases. These compounds are synthesized to fit into the active site of the enzyme, blocking its function and thus preventing the virus from maturing and replicating. The spirocyclic core helps to position key pharmacophores in a conformation that maximizes interaction with the enzyme's binding pockets.[1]
Caption: Mechanism of action for azaspiro[3.5]nonane derivatives as viral protease inhibitors.
Data Presentation: Antiviral Activity
The following table summarizes the inhibitory activity of a series of 6-azaspiro[3.5]nonane derivatives against SARS-CoV-2 and MERS-CoV 3CLpro. This data illustrates the potential potency that could be achieved with the 7-azaspiro[3.5]nonane scaffold.
| Compound ID | Scaffold | Target Protease | IC50 (µM) |
| 7c | 6-azaspiro[3.5]nonane | SARS-CoV-2 3CLpro | 0.180 |
| 8c | 6-azaspiro[3.5]nonane | SARS-CoV-2 3CLpro | 0.038 |
| 9c | 6-azaspiro[3.5]nonane | SARS-CoV-2 3CLpro | 0.015 |
| 10c | 6-azaspiro[3.5]nonane | SARS-CoV-2 3CLpro | 0.021 |
| 11c | 6-azaspiro[3.5]nonane | SARS-CoV-2 3CLpro | 0.013 |
| 8c | 6-azaspiro[3.5]nonane | MERS-CoV 3CLpro | 0.043 |
| 9c | 6-azaspiro[3.5]nonane | MERS-CoV 3CLpro | 0.021 |
| 10c | 6-azaspiro[3.5]nonane | MERS-CoV 3CLpro | 0.028 |
Data extracted from a study on 6-azaspiro[3.5]nonane derivatives as a proxy for the potential of the 7-azaspiro scaffold.[1]
Experimental Protocols
The following are generalized protocols based on methodologies used for the synthesis and evaluation of spirocyclic antiviral candidates.
Protocol 1: General Synthesis of N-Aryl-7-azaspiro[3.5]nonane Derivatives
This protocol describes a potential route for the synthesis of novel 7-azaspiro[3.5]nonane derivatives, adapted from known synthetic methods for similar compounds.
Caption: Synthetic workflow for 7-azaspiro[3.5]nonane derivatives.
Materials:
-
7-azaspiro[3.5]nonane hydrochloride
-
Di-tert-butyl dicarbonate (Boc)2O
-
Aryl halide (e.g., 4-fluoronitrobenzene)
-
Palladium catalyst (e.g., Pd2(dba)3)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs2CO3)
-
Solvent (e.g., Dioxane)
-
Trifluoroacetic acid (TFA) or HCl in dioxane
-
Carboxylic acid
-
Coupling agent (e.g., HATU)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
Procedure:
-
Boc Protection: Dissolve 7-azaspiro[3.5]nonane hydrochloride in a suitable solvent (e.g., dichloromethane) and add a base (e.g., triethylamine) to neutralize. Add (Boc)2O and stir at room temperature until the reaction is complete (monitored by TLC).
-
N-Arylation: In a reaction vessel, combine the Boc-protected 7-azaspiro[3.5]nonane, aryl halide, palladium catalyst, ligand, and base in an anhydrous solvent under an inert atmosphere. Heat the mixture to the required temperature and monitor the reaction progress.
-
Purification: After completion, cool the reaction, filter through celite, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Boc Deprotection: Dissolve the purified product in a suitable solvent and add TFA or a solution of HCl in dioxane. Stir at room temperature until deprotection is complete.
-
Amide Coupling: To the deprotected amine, add a carboxylic acid, a coupling agent (HATU), and a base (DIPEA) in an anhydrous solvent (DMF). Stir at room temperature until the reaction is complete.
-
Final Purification and Characterization: Purify the final compound by chromatography and characterize by NMR and mass spectrometry.
Protocol 2: 3CLpro Inhibition Assay
This protocol outlines a typical fluorescence resonance energy transfer (FRET)-based assay to determine the IC50 values of the synthesized compounds.
Materials:
-
Recombinant 3CLpro enzyme
-
FRET substrate (e.g., DABCYL-KTSAVLQ↓SGFRKME-EDANS)
-
Assay buffer (e.g., 20 mM Tris, 100 mM NaCl, 1 mM EDTA, pH 7.3)
-
Test compounds dissolved in DMSO
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the compound solutions to the wells of a 384-well plate.
-
Enzyme Addition: Add the 3CLpro enzyme solution to each well and incubate for a short period at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the reaction by adding the FRET substrate to each well.
-
Fluorescence Reading: Immediately begin monitoring the increase in fluorescence intensity (Excitation: 340 nm, Emission: 490 nm) over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each well. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 3: Antiviral Cell-Based Assay
This protocol describes a general method for evaluating the antiviral activity of compounds in a cellular context.
Caption: Experimental workflow for cell-based antiviral assay.
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2)
-
Cell culture medium
-
Virus stock of known titer
-
Test compounds
-
Reagents for assessing cell viability (e.g., CellTiter-Glo) or viral load (qRT-PCR reagents)
Procedure:
-
Cell Seeding: Seed the host cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of the test compounds.
-
Infection: Infect the cells with the virus at a specific multiplicity of infection (MOI).
-
Incubation: Incubate the plates for a period sufficient for the virus to cause a cytopathic effect (CPE) in control wells (typically 48-72 hours).
-
Assessment of Antiviral Activity:
-
CPE Assay: Measure cell viability using a reagent like CellTiter-Glo. The reduction in CPE is proportional to the antiviral activity.
-
Viral Load Assay: Isolate viral RNA from the cell supernatant and quantify the number of viral copies using qRT-PCR.
-
-
Data Analysis: Plot the percentage of protection or reduction in viral load against the compound concentration and calculate the EC50 value.
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a promising starting point for the development of novel antiviral agents. By leveraging the insights gained from structurally related spirocyclic compounds, such as the 6-azaspiro[3.5]nonane inhibitors of SARS-CoV-2 3CLpro, researchers can apply established synthetic and screening protocols to explore the potential of this chemical space. The unique three-dimensional nature of the spirocyclic core offers opportunities for creating highly potent and selective antiviral drugs targeting a range of viral proteins. The protocols and data presented here provide a foundational framework for initiating such research programs.
References
Application Notes and Protocols for the Scale-up Synthesis of 7-Azaspiro[3.5]nonane Building Blocks
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Azaspiro[3.5]nonane and its derivatives are increasingly recognized as valuable building blocks in medicinal chemistry. Their rigid, three-dimensional structure offers a unique scaffold for the development of novel therapeutics with improved potency, selectivity, and pharmacokinetic properties. One area of significant interest is the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes and other metabolic disorders. This document provides detailed application notes and scalable synthesis protocols for the preparation of 7-azaspiro[3.5]nonane building blocks, along with an overview of their application in targeting the GPR119 signaling pathway.
Synthetic Routes Overview
The synthesis of the 7-azaspiro[3.5]nonane core can be approached through various synthetic strategies. A common and efficient method involves the construction of a key intermediate, such as a protected 7-oxo-2-azaspiro[3.5]nonane, followed by reduction. The choice of protecting group, for example, the Boc (tert-butoxycarbonyl) group, is crucial for subsequent functionalization. Below is a summary of a promising route for the multi-gram synthesis of N-Boc-7-azaspiro[3.5]nonane.
Experimental Workflow for N-Boc-7-azaspiro[3.5]nonane Synthesis
Caption: Synthetic workflow for N-Boc-7-azaspiro[3.5]nonane.
Data Presentation: Comparison of Synthetic Methods
The following table summarizes quantitative data for key steps in the synthesis of 7-azaspiro[3.5]nonane precursors.
| Step | Starting Materials | Reagents and Conditions | Product | Yield (%) | Scale | Reference |
| Cyclization | bis(2-chloroethyl) ether, cyanoacetaldehyde diethyl acetal | N,N-dimethylformamide, acid-binding agent, phase transfer catalyst, iodo metal salt, 70-100°C, 12-24h | crude compound 3 | Not specified for crude | 71.5g - 163g | [1] |
| Reduction & Cyclization | crude compound 3 | lithium aluminum hydride, tetrahydrofuran, -10°C, 4-8h | 7-oxo-2-azaspiro[3.5]nonane | 56.3 - 82.6 (overall) | 76.8g - 106.5g | [1] |
| Boc-Protection | 7-oxa-2-azaspiro[3.5]nonane | Boc2O, Et3N, CH2Cl2, rt, 12h | tert-butyl 7-oxa-2-azaspiro[3.5]nonane-2-carboxylate | 91.1 | 76g | [2] |
Experimental Protocols
Protocol 1: Multi-gram Synthesis of 7-Oxo-2-azaspiro[3.5]nonane[1]
This protocol is adapted from a patented procedure and describes a two-step synthesis of a key intermediate.
Step 1: Synthesis of Crude Intermediate (Compound 3)
-
To a suitable reactor, add N,N-dimethylformamide (720 mL to 1600 mL).
-
Add bis(2-chloroethyl) ether (71.5 g to 163 g).
-
Under stirring, add cyanoacetaldehyde diethyl acetal (78.8 g to 138.2 g), an acid-binding agent (e.g., potassium carbonate, 8.1 g to 25.5 g), and an iodo metal salt (e.g., potassium iodide, 3.7 g to 12.5 g).
-
Rapidly heat the reaction mixture to 70-100°C and maintain for 12-24 hours.
-
Cool the reaction solution to 0°C.
-
Add purified water (200 mL to 800 mL) and ethyl acetate (400 mL).
-
Stir the mixture, then allow the layers to separate.
-
Collect the upper organic phase and wash with 10% sodium bicarbonate solution (100 mL to 200 mL).
-
Collect the organic phase, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude compound 3 (76.8 g to 106.5 g).
Step 2: Synthesis of 7-Oxo-2-azaspiro[3.5]nonane
-
To a reactor, add tetrahydrofuran (770 mL to 1000 mL) and the crude compound 3 (76.8 g to 106.5 g).
-
Replace the atmosphere with nitrogen and cool the mixture to -10°C.
-
Sequentially add lithium aluminum hydride (15.2 g to 56.9 g) in 10 equal portions over one hour.
-
Stir the reaction mixture for 4-8 hours at -10°C.
-
Slowly add purified water (15 mL to 57 mL) to quench the reaction.
-
Slowly add a 15% sodium hydroxide solution (15 mL to 57 mL).
-
Add purified water (45 mL to 188 mL).
-
Filter the mixture and concentrate the filtrate to obtain the crude product.
-
Purify the crude product by passing it through a neutral alumina column to obtain refined 7-oxo-2-azaspiro[3.5]nonane (35.8 g to 52.9 g, total yield 56.3-82.6%).
Protocol 2: Proposed Scale-up Synthesis of N-Boc-7-azaspiro[3.5]nonane
This proposed protocol involves the reduction of the previously synthesized 7-oxo-2-azaspiro[3.5]nonane followed by Boc protection.
Step 1: Reduction of 7-Oxo-2-azaspiro[3.5]nonane
-
In a suitable reactor under a nitrogen atmosphere, place 7-oxo-2-azaspiro[3.5]nonane (e.g., 50 g, 1 equivalent).
-
Add a high-boiling solvent such as diethylene glycol (500 mL).
-
Add hydrazine hydrate (4 equivalents).
-
Add potassium hydroxide (4 equivalents).
-
Heat the reaction mixture to 180-200°C and stir for 4-6 hours, allowing water and excess hydrazine to distill off.
-
Cool the reaction mixture to room temperature.
-
Dilute with water and extract with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 7-azaspiro[3.5]nonane.
Step 2: N-Boc Protection of 7-Azaspiro[3.5]nonane
-
Dissolve the crude 7-azaspiro[3.5]nonane in a suitable solvent such as dichloromethane (500 mL).
-
Add triethylamine (1.5 equivalents).
-
Cool the solution to 0°C.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc2O, 1.1 equivalents) in dichloromethane.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain N-Boc-7-azaspiro[3.5]nonane.
Application in Drug Discovery: Targeting the GPR119 Signaling Pathway
7-Azaspiro[3.5]nonane derivatives have been identified as potent agonists of GPR119, a promising target for the treatment of type 2 diabetes. GPR119 is a Gs-coupled receptor expressed in pancreatic β-cells and intestinal L-cells.
GPR119 Signaling Pathway
Activation of GPR119 by an agonist, such as a suitably functionalized 7-azaspiro[3.5]nonane derivative, initiates a signaling cascade that leads to the release of insulin and incretin hormones like glucagon-like peptide-1 (GLP-1).[3][4][5] This dual mechanism of action makes GPR119 an attractive therapeutic target.
Caption: GPR119 signaling pathway upon agonist binding.
The activation of GPR119 by a 7-azaspiro[3.5]nonane-based agonist leads to the dissociation of the Gs protein alpha subunit, which in turn activates adenylate cyclase.[3] This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP).[4] Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates downstream targets involved in the exocytosis of insulin- and GLP-1-containing vesicles.[3][5] This results in enhanced glucose-dependent insulin secretion from pancreatic β-cells and GLP-1 secretion from intestinal L-cells, contributing to improved glycemic control.
Conclusion
The 7-azaspiro[3.5]nonane scaffold represents a highly valuable building block for the design of novel therapeutic agents, particularly GPR119 agonists. The synthetic protocols outlined in this document provide a foundation for the scale-up synthesis of these important compounds, enabling further research and development in the field of metabolic diseases. The detailed understanding of the GPR119 signaling pathway further underscores the therapeutic potential of targeting this receptor with innovative spirocyclic molecules.
References
- 1. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. What are GPR119 agonists and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 7-Azaspiro[3.5]nonane Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of 7-azaspiro[3.5]nonane libraries, a class of compounds with significant potential in drug discovery due to their unique three-dimensional structure.[1][2] This document outlines the screening workflow, assay development, and data analysis, and provides example protocols based on established biological targets for this scaffold.
Introduction to 7-Azaspiro[3.5]nonanes in Drug Discovery
The 7-azaspiro[3.5]nonane scaffold is a valuable structural motif in medicinal chemistry. Its inherent three-dimensionality offers an escape from the "flatland" of traditional aromatic compounds, potentially leading to improved physicochemical properties, such as increased solubility and metabolic stability, and novel interactions with biological targets.[2] Derivatives of this scaffold have shown promise as GPR119 agonists for the treatment of diabetes and as covalent inhibitors of KRAS G12C for cancer therapy.[3][4] High-throughput screening provides an efficient method to explore the biological activities of large libraries of these compounds against a wide range of targets.[5][6]
High-Throughput Screening Workflow
The HTS process for a 7-azaspiro[3.5]nonane library follows a standardized workflow designed to efficiently identify and validate active compounds ("hits"). This multi-step process involves primary screening of the entire library, followed by confirmatory assays and more detailed characterization of the confirmed hits.
Data Presentation: Summary of Potential Screening Data
The following tables provide examples of how quantitative data from an HTS campaign targeting a G-protein coupled receptor (GPCR) and a kinase could be structured.
Table 1: Example Primary HTS Data for a GPR119 Agonist Screen
| Compound ID | Concentration (µM) | % Activation (vs. Control) | Z'-factor | Hit |
| AZS-0001 | 10 | 1.2 | 0.78 | No |
| AZS-0002 | 10 | 85.3 | 0.78 | Yes |
| AZS-0003 | 10 | 5.6 | 0.78 | No |
| ... | ... | ... | ... | ... |
| AZS-50000 | 10 | 92.1 | 0.78 | Yes |
Table 2: Example Hit Confirmation and Potency Data (IC50) for a KRAS G12C Inhibitor Screen
| Compound ID | IC50 (µM) | Hill Slope | R² Value |
| AZS-0157 | 2.5 | 1.1 | 0.992 |
| AZS-0892 | 0.78 | 0.9 | 0.985 |
| AZS-1123 | > 50 | - | - |
| AZS-2456 | 15.2 | 1.3 | 0.995 |
Experimental Protocols
Below are detailed methodologies for key experiments in an HTS campaign targeting GPR119, a known target for 7-azaspiro[3.5]nonane derivatives.[3]
Protocol 1: Primary HTS for GPR119 Agonists using a cAMP Assay
This protocol describes a cell-based assay to identify agonists of the G-protein coupled receptor GPR119, which signals through the activation of adenylyl cyclase and production of cyclic AMP (cAMP).
Materials:
-
HEK293 cells stably expressing human GPR119
-
Assay medium: DMEM with 0.1% BSA
-
7-Azaspiro[3.5]nonane library compounds (10 mM in DMSO)
-
Positive control: Known GPR119 agonist (e.g., AR231453)
-
cAMP detection kit (e.g., HTRF-based)
-
384-well white, solid-bottom assay plates
-
Automated liquid handling systems
Procedure:
-
Cell Plating: Seed GPR119-expressing HEK293 cells into 384-well plates at a density of 5,000 cells/well in 20 µL of assay medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Addition: Transfer 100 nL of the 7-azaspiro[3.5]nonane library compounds from the source plates to the assay plates using an automated liquid handler to achieve a final concentration of 10 µM. Also, add positive and negative (DMSO) controls to designated wells.
-
Incubation: Incubate the plates for 30 minutes at room temperature.
-
cAMP Detection: Add the cAMP detection reagents according to the manufacturer's instructions.
-
Data Acquisition: Read the plates on a plate reader compatible with the detection technology (e.g., HTRF).
Protocol 2: Secondary Assay - Dose-Response Confirmation
This protocol is used to confirm the activity of hits from the primary screen and determine their potency (EC50).
Materials:
-
Confirmed hits from the primary screen
-
Same cell line, media, and reagents as the primary assay
-
Acoustic liquid handler for serial dilutions
Procedure:
-
Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the hit compounds in DMSO, starting from a top concentration of 100 µM.
-
Compound Transfer: Transfer the serially diluted compounds to the assay plates containing the GPR119-expressing cells using an acoustic liquid handler.
-
Assay Execution: Follow steps 3-5 of the primary HTS protocol.
-
Data Analysis: Plot the response (e.g., HTRF ratio) against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Signaling Pathway and Logic Diagrams
The following diagrams illustrate the GPR119 signaling pathway and the logic for hit progression in the screening cascade.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. High-throughput screening technologies for drug discovery [ewadirect.com]
Application Notes and Protocols: The Use of 7-Azaspiro[3.5]nonane in Solid-Phase Organic Synthesis for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spirocyclic scaffolds have garnered significant attention in medicinal chemistry due to their three-dimensional nature, which can lead to improved physicochemical properties and novel intellectual property. The 7-azaspiro[3.5]nonane motif, in particular, offers a rigid framework that can orient substituents in precise vectors, making it an attractive core for the development of compound libraries for high-throughput screening. Solid-phase organic synthesis (SPOS) provides an efficient platform for the rapid generation of such libraries by simplifying purification and enabling parallel processing.
These application notes provide a comprehensive, albeit prototypical, guide for the incorporation of 7-azaspiro[3.5]nonane into a solid-phase synthesis workflow. The protocols detailed below are based on established SPOS methodologies for cyclic amines and are adapted for this specific scaffold. They cover the immobilization of a functionalized 7-azaspiro[3.5]nonane building block, on-resin diversification, and final cleavage to yield a library of novel compounds.
I. Immobilization of 7-Azaspiro[3.5]nonane on a Solid Support
The successful implementation of 7-azaspiro[3.5]nonane in SPOS begins with its covalent attachment to a polymeric resin. This is achieved using a derivative of the scaffold that contains a functional handle, such as a carboxylic acid, and an orthogonal protecting group on the secondary amine. For this protocol, we will use N-Boc-7-azaspiro[3.S]nonane-x-carboxylic acid as the starting building block and Wang resin as the solid support, which will allow for cleavage of the final products as carboxylic acids.
Experimental Protocol: Loading of N-Boc-7-azaspiro[3.5]nonane-x-carboxylic Acid onto Wang Resin
-
Resin Swelling: In a solid-phase synthesis vessel, swell Wang resin (1.0 g, 1.2 mmol/g loading) in dichloromethane (DCM, 10 mL) for 30 minutes at room temperature with gentle agitation. Drain the solvent.
-
Activation of Carboxylic Acid: In a separate flask, dissolve N-Boc-7-azaspiro[3.5]nonane-x-carboxylic acid (3 eq., 3.6 mmol) and 1-hydroxybenzotriazole (HOBt) (3 eq., 3.6 mmol) in N,N-dimethylformamide (DMF, 8 mL). Cool the solution to 0°C in an ice bath. Add N,N'-diisopropylcarbodiimide (DIC) (3 eq., 3.6 mmol) dropwise and stir the solution at 0°C for 15 minutes.
-
Coupling to Resin: Add the activated ester solution to the swollen resin. Add N,N-diisopropylethylamine (DIPEA) (1 eq., 1.2 mmol) to the vessel. Agitate the mixture at room temperature for 12-16 hours.
-
Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (MeOH) (3 x 10 mL).
-
Capping (Optional but Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq.) and pyridine (10 eq.) in DCM (10 mL). Agitate for 2 hours.
-
Final Wash and Drying: Wash the resin as in step 4. Dry the resin under high vacuum to a constant weight.
-
Loading Determination: The loading efficiency can be determined by cleaving the Boc group with a known volume of a trifluoroacetic acid (TFA)/DCM solution and quantifying the released Boc-cation photometrically or by cleaving the building block from a small amount of resin and analyzing by HPLC.
Table 1: Representative Loading Efficiency Data
| Parameter | Value |
| Initial Resin Loading | 1.2 mmol/g |
| Building Block | N-Boc-7-azaspiro[3.5]nonane-x-carboxylic acid |
| Coupling Method | DIC/HOBt |
| Final Loading | 0.98 mmol/g |
| Loading Efficiency | 81.7% |
II. On-Resin Diversification of the 7-Azaspiro[3.5]nonane Scaffold
With the scaffold successfully immobilized, the next stage involves the removal of the N-Boc protecting group to expose the secondary amine for further chemical modifications. Two common and powerful diversification strategies, amide bond formation and reductive amination, are detailed below.
Experimental Protocol: N-Boc Deprotection
-
Resin Swelling: Swell the N-Boc-7-azaspiro[3.5]nonane-loaded resin (500 mg) in DCM (5 mL) for 20 minutes. Drain the solvent.
-
Deprotection: Add a solution of 20% trifluoroacetic acid (TFA) in DCM (v/v, 5 mL). Agitate for 30 minutes at room temperature.
-
Washing: Drain the deprotection solution and wash the resin with DCM (3 x 5 mL), 10% DIPEA in DMF (v/v, 2 x 5 mL) to neutralize the resin, and finally with DMF (3 x 5 mL). The resin is now ready for coupling.
A. Diversification via Amide Bond Formation
This protocol allows for the coupling of a library of carboxylic acids to the newly exposed secondary amine on the resin-bound scaffold.
Experimental Protocol: Amide Coupling
-
Activation of Carboxylic Acid: In a separate vial for each carboxylic acid, pre-activate the acid (4 eq. relative to resin loading) with (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (4 eq.) and DIPEA (8 eq.) in DMF for 10 minutes.
-
Coupling Reaction: Add the activated carboxylic acid solution to the deprotected resin. Agitate the mixture for 4-6 hours at room temperature.
-
Washing: Drain the reaction solution and wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL). Dry a small sample for reaction monitoring (e.g., by LC-MS after a test cleavage).
B. Diversification via Reductive Amination
This protocol enables the introduction of diversity through the reaction of the on-resin amine with a library of aldehydes, followed by reduction.
Experimental Protocol: Reductive Amination
-
Imine Formation: To the deprotected resin, add a solution of the desired aldehyde (5 eq. relative to resin loading) in 1% acetic acid in DMF (v/v, 5 mL). Agitate for 1 hour at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (5 eq.) to the reaction vessel. Agitate for 8-12 hours at room temperature.[1][2]
-
Washing: Drain the reaction solution and wash the resin with DMF (3 x 5 mL), a 1:1 mixture of DMF/water (2 x 5 mL), DMF (3 x 5 mL), DCM (3 x 5 mL), and MeOH (3 x 5 mL).
Table 2: Hypothetical Purity of Cleaved Products from Diversification Reactions
| Diversification Reaction | Reagent | Product Purity by HPLC (%) |
| Amide Coupling | Benzoic Acid | 92% |
| Amide Coupling | 4-Chlorophenylacetic Acid | 88% |
| Reductive Amination | Isobutyraldehyde | 95% |
| Reductive Amination | 4-Methoxybenzaldehyde | 90% |
III. Cleavage of Final Products from the Resin
The final step is the release of the synthesized compounds from the solid support. The choice of cleavage cocktail depends on the linker and the protecting groups used on the diversification reagents. For Wang resin, a strong acidic cocktail is typically employed.[3][4]
Experimental Protocol: Cleavage from Wang Resin
-
Final Wash: Wash the final, derivatized resin with DCM (3 x 5 mL) and dry it under vacuum for at least 1 hour.
-
Cleavage: Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) (v/v/v). Add this cocktail (5 mL) to the dry resin in a cleavage vessel.
-
Reaction: Allow the cleavage reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Product Collection: Filter the resin and collect the filtrate into a clean round-bottom flask. Wash the resin with an additional small volume of TFA (1 mL), and combine the filtrates.
-
Solvent Evaporation: Concentrate the combined filtrates under reduced pressure to remove the majority of the TFA.
-
Precipitation and Purification: Precipitate the crude product by adding cold diethyl ether. Isolate the solid by centrifugation or filtration. The crude product can then be purified by standard techniques such as HPLC.
IV. Visualizations of Workflows and Pathways
Diagram 1: Overall Solid-Phase Synthesis Workflow
Caption: General workflow for the solid-phase synthesis of a 7-azaspiro[3.5]nonane library.
Diagram 2: On-Resin Amide Bond Formation Pathway
Caption: Pathway for diversification via amide bond formation on the solid support.
Diagram 3: On-Resin Reductive Amination Pathway
Caption: Logical steps for the on-resin reductive amination of the scaffold.
References
Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Derivatives: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 7-azaspiro[3.5]nonane derivatives represent a class of saturated heterocyclic scaffolds that have garnered significant interest in medicinal chemistry. Their rigid, three-dimensional structure allows for precise spatial orientation of substituents, making them attractive for the design of potent and selective therapeutic agents. The conformational constraint imposed by the spirocyclic core can lead to improved binding affinity and selectivity for biological targets, as well as favorable physicochemical properties. One notable application of this scaffold is in the development of G protein-coupled receptor 119 (GPR119) agonists for the treatment of type 2 diabetes. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 7-azaspiro[3.5]nonane derivatives, targeting researchers and professionals in drug discovery and development.
Key Synthetic Strategies
The asymmetric synthesis of the 7-azaspiro[3.5]nonane core can be approached through several strategic disconnections. The primary challenge lies in the stereoselective construction of the spirocyclic quaternary carbon center. Two prominent and effective methods are highlighted here:
-
Rhodium-Catalyzed Asymmetric Cyclopropanation: This method involves the enantioselective formation of a spiro[2.5]octane precursor from a readily available 4-methylenepiperidine derivative. Subsequent ring expansion of the cyclopropane furnishes the desired 7-azaspiro[3.5]nonane skeleton. This catalytic approach offers high enantioselectivity and is amenable to a range of substrates.
-
Chiral Auxiliary-Mediated Synthesis: This strategy employs a removable chiral auxiliary to direct the stereochemical outcome of a key bond-forming reaction, typically an alkylation or a Michael addition, to construct the chiral spirocenter. The auxiliary is subsequently cleaved to yield the enantiomerically enriched product. This method provides a robust and often predictable way to control stereochemistry.
Application in Drug Discovery: GPR119 Agonism
The 7-azaspiro[3.5]nonane scaffold has been successfully utilized in the design of potent GPR119 agonists. GPR119 is a G protein-coupled receptor predominantly expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). This dual mechanism makes GPR119 an attractive target for the treatment of type 2 diabetes.
The following diagram illustrates the GPR119 signaling pathway:
Experimental Protocols
Protocol 1: Asymmetric Synthesis of Chiral 7-Azaspiro[3.5]nonane Core via Rhodium-Catalyzed Cyclopropanation
This protocol outlines a two-stage synthesis of the chiral 7-azaspiro[3.5]nonane core, starting with an asymmetric cyclopropanation followed by a ring-expansion.
Stage 1: Rhodium-Catalyzed Asymmetric Cyclopropanation
Materials:
-
N-Boc-4-methylenepiperidine
-
Ethyl diazoacetate
-
Chiral Rhodium(II) carboxylate catalyst (e.g., Rh₂(S-PTAD)₄)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for elution
Procedure:
-
To a solution of N-Boc-4-methylenepiperidine (1.0 equiv) in anhydrous DCM (0.1 M) under an inert atmosphere, add the chiral rhodium(II) catalyst (0.5 mol%).
-
To this mixture, add a solution of ethyl diazoacetate (1.2 equiv) in anhydrous DCM dropwise over 1 hour at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the chiral ethyl 1-(tert-butoxycarbonyl)-1-azaspiro[2.5]octane-2-carboxylate.
Stage 2: Ring Expansion to 7-Azaspiro[3.5]nonane Core
Procedure:
-
The spiro[2.5]octane derivative from Stage 1 can be subjected to a multi-step sequence involving reduction of the ester, conversion of the resulting alcohol to a leaving group (e.g., tosylate), and subsequent base-mediated ring expansion to form the 7-azaspiro[3.5]nonan-2-one core.
-
Further reduction of the ketone and appropriate functional group manipulations will lead to the desired 7-azaspiro[3.5]nonane scaffold.
Protocol 2: Asymmetric Synthesis via Chiral Auxiliary
This protocol describes the use of a pseudoephedrine chiral auxiliary to introduce the spirocyclic stereocenter.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Tert-butyl-1-azaspiro[3.5]nonane
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of 7-Tert-butyl-1-azaspiro[3.5]nonane. The information is tailored for researchers, scientists, and professionals in drug development.
Proposed Synthetic Pathway Overview
The synthesis of this compound can be achieved through a three-step process starting from 4-tert-butylcyclohexanone. This pathway involves a reductive amination, followed by activation of a hydroxyl group and a final intramolecular cyclization.
Caption: Proposed three-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters in the reductive amination step (Step 1)?
A1: The most critical parameters are the choice of reducing agent and the reaction temperature. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and effective reducing agent for this transformation. The reaction should be maintained at room temperature to prevent over-reduction of the ketone starting material.
Q2: I am observing low yields in the sulfonylation step (Step 2). What could be the reason?
A2: Low yields in the sulfonylation step are often due to the presence of moisture, which can hydrolyze the tosyl chloride. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Additionally, the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
Q3: The final cyclization step (Step 3) is not proceeding to completion. What can I do?
A3: Incomplete cyclization can be due to several factors. Ensure that a strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the amine effectively. The reaction temperature can be gently increased to facilitate the intramolecular substitution. Also, verify the purity of the tosylated intermediate, as impurities can hinder the reaction.
Q4: Are there any alternative strategies for the cyclization step?
A4: Yes, an alternative to using a strong base is to perform the reaction under Mitsunobu conditions. This involves treating the N-(3-hydroxypropyl)-4-tert-butylcyclohexanamine intermediate with triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This method can sometimes provide better yields for intramolecular cyclizations.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Step 1: Low yield of N-(3-hydroxypropyl)-4-tert-butylcyclohexanamine | Incomplete reaction or formation of side products. | Use a milder reducing agent like sodium triacetoxyborohydride. Ensure the reaction goes to completion by monitoring with TLC. |
| Step 1: Presence of unreacted 4-tert-butylcyclohexanone | Insufficient amount of reducing agent or amine. | Use a slight excess (1.1-1.2 equivalents) of both the amine and the reducing agent. |
| Step 2: Low yield of the tosylated intermediate | Hydrolysis of tosyl chloride due to moisture. | Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Step 2: Formation of a di-tosylated byproduct | Reaction temperature is too high. | Maintain the reaction temperature at 0 °C during the addition of tosyl chloride. |
| Step 3: Incomplete cyclization | Insufficiently strong base or low reaction temperature. | Use a strong base such as sodium hydride. The reaction may require heating to reflux in THF. |
| Step 3: Formation of elimination byproducts | The leaving group is not optimal. | Consider converting the hydroxyl group to a mesylate, which can sometimes favor substitution over elimination. |
Experimental Protocols
Step 1: Synthesis of N-(3-hydroxypropyl)-4-tert-butylcyclohexanamine
-
To a solution of 4-tert-butylcyclohexanone (1.0 eq) in 1,2-dichloroethane (DCE, 0.5 M), add 3-aminopropan-1-ol (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 3-((4-(tert-butyl)cyclohexyl)amino)propyl 4-methylbenzenesulfonate
-
Dissolve N-(3-hydroxypropyl)-4-tert-butylcyclohexanamine (1.0 eq) in anhydrous dichloromethane (DCM, 0.3 M) and cool to 0 °C.
-
Add pyridine (1.5 eq) followed by the slow addition of tosyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.
-
Wash the reaction mixture with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product is often used in the next step without further purification.
Step 3: Synthesis of this compound
-
To a suspension of sodium hydride (60% dispersion in mineral oil, 2.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) at 0 °C, add a solution of 3-((4-(tert-butyl)cyclohexyl)amino)propyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
Cool the reaction to 0 °C and cautiously quench with water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by distillation or column chromatography.
Data Presentation
Table 1: Optimization of the Reductive Amination (Step 1)
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH₄ | Methanol | 25 | 12 | 45 |
| 2 | NaBH₃CN | Methanol | 25 | 12 | 65 |
| 3 | NaBH(OAc)₃ | DCE | 25 | 14 | 85 |
| 4 | H₂, Pd/C | Ethanol | 25 | 24 | 70 |
Table 2: Optimization of the Cyclization (Step 3)
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 24 | 30 |
| 2 | NaH | THF | 65 | 8 | 75 |
| 3 | LiHMDS | THF | 0 to 25 | 10 | 68 |
| 4 | t-BuOK | THF | 25 | 12 | 55 |
Technical Support Center: Synthesis of 7-azaspiro[3.5]nonane
This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of 7-azaspiro[3.5]nonane. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Route 1: Synthesis via Lactam Reduction
This common route involves the formation of a protected lactam, N-Boc-7-azaspiro[3.5]nonan-8-one, followed by reduction and deprotection.
Question 1: During the LiAlH₄ reduction of N-Boc-7-azaspiro[3.5]nonan-8-one, I am observing a significant amount of a byproduct with a double bond. What is happening and how can I prevent it?
Answer:
This is likely due to an over-reduction side reaction, leading to the formation of an olefin impurity. This can occur if the reaction temperature is too high or the reaction is allowed to proceed for too long.
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature, typically between 0 °C and room temperature. Exothermic reactions with LiAlH₄ should be carefully controlled with an ice bath.
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting material is consumed.
-
Slow Addition: Add the LiAlH₄ solution dropwise to the lactam solution at a low temperature to better control the reaction exotherm.
Question 2: My yield of the desired amine is low after the LiAlH₄ reduction, and I have isolated a ring-opened byproduct. What causes this?
Answer:
Ring-opening of the piperidine ring is a potential side reaction during the reduction of lactams, especially under harsh conditions. The presence of trace amounts of water can also contribute to side reactions.
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Milder Reducing Agents: Consider using alternative, milder reducing agents such as borane-tetrahydrofuran complex (BH₃·THF), which can sometimes provide better selectivity for lactam reduction without ring cleavage.
-
Work-up Procedure: A careful work-up is crucial. The Fieser work-up method for quenching LiAlH₄ reactions is recommended to minimize side reactions.
Question 3: The removal of the Boc protecting group is incomplete or is leading to decomposition of my product. What are the optimal conditions?
Answer:
Incomplete deprotection can occur if the acidic conditions are too mild or the reaction time is too short. Conversely, harsh acidic conditions can lead to degradation of the spirocyclic amine.
Troubleshooting:
-
Choice of Acid: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective method for Boc deprotection. Alternatively, HCl in a solvent like dioxane or methanol can be used.
-
Reaction Conditions: Perform the deprotection at 0 °C to room temperature and monitor by TLC.
-
Work-up: After deprotection, it is important to neutralize the acid with a base (e.g., saturated sodium bicarbonate solution) to isolate the free amine.
Route 2: Synthesis via Dieckmann Condensation
This route involves the intramolecular cyclization of a diester to form a β-keto ester, which is then hydrolyzed, decarboxylated, and the resulting ketone is reductively aminated.
Question 4: The Dieckmann condensation is giving me a low yield of the desired cyclic β-keto ester. What are the common pitfalls?
Answer:
Low yields in a Dieckmann condensation can be due to several factors, including the choice of base, reaction concentration, and the presence of water. Intermolecular condensation can also compete with the desired intramolecular cyclization.
Troubleshooting:
-
Base Selection: A strong, non-nucleophilic base is required. Sodium hydride (NaH) or sodium ethoxide (NaOEt) in an anhydrous solvent like toluene or THF are commonly used.
-
High Dilution: To favor the intramolecular reaction, the reaction should be run at high dilution. This is typically achieved by the slow addition of the diester to a suspension of the base.
-
Anhydrous Conditions: The presence of water will quench the base and can hydrolyze the ester, leading to low yields. Ensure all reagents and solvents are anhydrous.
-
Reversible Reaction: The Dieckmann condensation is reversible. To drive the reaction to completion, the product is often deprotonated by the base. A subsequent acidic workup is required to protonate the enolate.
Question 5: During the reductive amination of the spirocyclic ketone, I am observing the formation of a secondary amine from the reaction with the desired product. How can I avoid this?
Answer:
This is a common side reaction in reductive amination where the newly formed primary amine reacts with another molecule of the ketone.
Troubleshooting:
-
Use of a Large Excess of Ammonia: To favor the formation of the primary amine, a large excess of the ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) should be used.
-
One-Pot Procedure: A one-pot reductive amination using a reducing agent that is selective for the imine over the ketone, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), can minimize the formation of the secondary amine byproduct.
Quantitative Data Summary
| Step | Reagents | Typical Yield | Purity | Reference |
| Lactam Reduction | N-Boc-7-azaspiro[3.5]nonan-8-one, LiAlH₄, THF | 70-85% | >95% after chromatography | General Synthetic Chemistry |
| Boc Deprotection | N-Boc-7-azaspiro[3.5]nonane, TFA, DCM | 90-99% | >98% | General Synthetic Chemistry |
| Dieckmann Condensation | Diethyl 4,4-bis(ethoxycarbonylmethyl)pentanoate, NaH, Toluene | 60-75% | >90% after workup | General Synthetic Chemistry |
| Reductive Amination | 7-azaspiro[3.5]nonan-2-one, NH₄OAc, NaBH₃CN, MeOH | 50-70% | >95% after chromatography | General Synthetic Chemistry |
Experimental Protocols
Protocol 1: Reduction of N-Boc-7-azaspiro[3.5]nonan-8-one with LiAlH₄
-
To a stirred solution of N-Boc-7-azaspiro[3.5]nonan-8-one (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a 1.0 M solution of LiAlH₄ in THF (1.5 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.
-
Stir the resulting mixture at room temperature for 1 hour, then filter through a pad of Celite®, washing with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude N-Boc-7-azaspiro[3.5]nonane, which can be purified by column chromatography.
Protocol 2: Deprotection of N-Boc-7-azaspiro[3.5]nonane
-
To a solution of N-Boc-7-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM), add trifluoroacetic acid (TFA) (5-10 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is no longer visible.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 7-azaspiro[3.5]nonane.
Visualizations
Navigating the Challenges of the 7-azaspiro[3.5]nonane Scaffold: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold is a valuable building block in modern medicinal chemistry, prized for its ability to confer improved metabolic stability and three-dimensional complexity to drug candidates. However, the inherent ring strain of the cyclobutane moiety can present unique stability challenges during synthesis, purification, and formulation. This technical support center provides troubleshooting guidance and frequently asked questions to help researchers anticipate and overcome these potential hurdles.
Frequently Asked Questions (FAQs)
Q1: My reaction to synthesize a 7-azaspiro[3.5]nonane derivative is giving low yields and multiple side products. What could be the cause?
A1: Low yields and the formation of side products in reactions involving the 7-azaspiro[3.5]nonane scaffold can often be attributed to the ring strain of the cyclobutane ring. This strain can make the scaffold susceptible to ring-opening reactions under certain conditions.
Troubleshooting Steps:
-
Reaction Conditions: Avoid harsh acidic or basic conditions if possible. Strong acids or bases can promote the cleavage of the cyclobutane ring. If your reaction requires acidic or basic catalysts, consider using milder reagents or shorter reaction times.
-
Temperature: High temperatures can also lead to degradation. Attempt to run your reactions at the lowest effective temperature.
-
Protecting Groups: The use of appropriate protecting groups on the nitrogen atom of the piperidine ring can enhance stability. Electron-withdrawing groups can sometimes stabilize the scaffold, but this is highly dependent on the specific reaction.
Q2: I am observing degradation of my purified 7-azaspiro[3.5]nonane-containing compound during storage. How can I improve its stability?
A2: The long-term stability of compounds containing the 7-azaspiro[3.5]nonane scaffold can be influenced by storage conditions and the inherent reactivity of the molecule.
Recommendations for Storage:
-
Temperature: Store compounds at low temperatures (-20°C or -80°C) to minimize thermal degradation.
-
pH: If in solution, ensure the pH is close to neutral. Buffering the solution may be beneficial.
-
Atmosphere: Store sensitive compounds under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.
-
Solvent: Choose a solvent in which the compound is stable. Aprotic solvents are often a good choice.
Q3: Are there known degradation pathways for the 7-azaspiro[3.5]nonane scaffold?
A3: While specific degradation pathways are often compound-dependent, a primary concern is the potential for ring-opening of the strained cyclobutane ring. This can be initiated by electrophilic or nucleophilic attack, particularly under harsh reaction or storage conditions.
Quantitative Stability Data
| Compound ID | Condition | Time (hours) | Percent Degradation | Major Degradation Product(s) |
| AZA-001 | 0.1 N HCl, 25°C | 24 | 15% | Ring-opened product |
| pH 7.4 buffer, 25°C | 24 | <1% | Not detected | |
| 0.1 N NaOH, 25°C | 24 | 8% | Ring-opened product | |
| 60°C, solid state | 72 | 5% | Unidentified |
Key Experimental Protocols
General Protocol for Assessing pH Stability
A well-established method for determining the stability of a compound across a range of pH values is crucial for predicting its behavior in physiological environments and during formulation.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, 9.0).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve the desired final concentration (typically 1-10 µM). Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
-
Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Quenching: Quench the degradation by adding an equal volume of a strong organic solvent (e.g., acetonitrile) and/or neutralizing the pH.
-
Analysis: Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the percentage of the compound remaining versus time for each pH condition to determine the degradation kinetics.
Visualizing Potential Issues and Workflows
Logical Troubleshooting Workflow for Synthesis
This diagram outlines a decision-making process for troubleshooting problematic syntheses involving the 7-azaspiro[3.5]nonane scaffold.
Caption: Troubleshooting workflow for synthesis.
Potential Degradation Pathway
This diagram illustrates a hypothetical acid-catalyzed ring-opening of the 7-azaspiro[3.5]nonane scaffold.
Caption: Potential acid-catalyzed degradation pathway.
Experimental Workflow for Stability Assessment
This workflow outlines the key steps in performing a comprehensive stability assessment of a 7-azaspiro[3.5]nonane-containing compound.
Caption: Workflow for stability assessment.
Technical Support Center: Regioselective Functionalization of 7-Azaspiro[3.5]nonane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the regioselectivity of 7-azaspiro[3.5]nonane functionalization.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in C-H Functionalization
Question: My C-H functionalization reaction on N-Boc-7-azaspiro[3.5]nonane is yielding a mixture of C2, C3, and C4 substituted products. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity in the C-H functionalization of saturated heterocycles like 7-azaspiro[3.5]nonane is a common challenge. The relative reactivity of the C-H bonds is often similar, leading to product mixtures. Here are several strategies to improve selectivity, categorized by the desired position of functionalization:
Targeting the C4 Position:
-
Directing Groups: The use of a directing group is a powerful strategy to control regioselectivity. For piperidine systems, which form the core of 7-azaspiro[3.5]nonane, a directing group at the C3 position can effectively steer functionalization to the C4 position. While specific examples for 7-azaspiro[3.5]nonane are not abundant in the literature, analogous transformations in piperidines have shown success.
-
Catalyst and Ligand Choice: The steric and electronic properties of the catalyst and its ligands can significantly influence the regioselectivity. Bulky ligands on the metal center can favor functionalization at less sterically hindered positions.
Targeting the C2 (α) Position:
-
Iminium Ion Formation: The α-position to the nitrogen is electronically activated and can be targeted through the formation of an iminium ion intermediate. This can be achieved using various oxidizing agents. Subsequent nucleophilic attack on the iminium ion will yield the C2-functionalized product.
-
Protecting Group Influence: The nature of the nitrogen protecting group can influence the accessibility of the α-protons. Bulky protecting groups may sterically hinder the α-position, potentially reducing its reactivity compared to other sites.
Targeting the C3 (β) Position:
-
Indirect Methods: Direct functionalization at the C3 position is particularly challenging due to its electronically deactivated nature. An indirect approach, such as the functionalization of a tetrahydropyridine precursor followed by reduction, may be a more viable strategy.
Troubleshooting Workflow for Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Low Yield in Palladium-Catalyzed Cross-Coupling Reactions
Question: I am attempting a Suzuki-Miyaura cross-coupling with a borylated 7-azaspiro[3.5]nonane derivative, but the yield is consistently low. What are the potential causes and solutions?
Answer: Low yields in palladium-catalyzed cross-coupling reactions with saturated heterocyclic substrates can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst and Ligand Screening:
-
Palladium Precursor: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).
-
Ligand Choice: The ligand is crucial. For sp³-hybridized carbon centers, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) often improve catalytic activity and stability.
-
-
Base and Solvent Optimization:
-
Base: The choice and strength of the base are critical. Screen a variety of inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
-
Solvent System: The polarity and coordinating ability of the solvent can impact the reaction. A mixture of a nonpolar solvent (e.g., toluene, dioxane) and a polar aprotic solvent (e.g., DMF, DMA) or water can be beneficial.
-
-
Reaction Temperature and Time:
-
Temperature: Ensure the reaction temperature is optimal for the specific catalyst system. Some modern catalysts operate efficiently at lower temperatures, which can reduce side reactions.
-
Reaction Time: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid product decomposition.
-
-
Substrate Quality:
-
Purity of Starting Materials: Ensure the borylated spirocycle and the coupling partner are pure. Impurities can poison the catalyst.
-
Stability of the Boronic Acid/Ester: Boronic acids can be prone to decomposition. Consider using more stable boronate esters (e.g., pinacol esters).
-
Experimental Protocol: Suzuki-Miyaura Cross-Coupling of a Borylated Spirocyclobutyl Piperidine
This protocol is adapted from a similar spirocyclic system and can be used as a starting point for optimization.
| Reagent/Component | Amount (equivalents) |
| Borylated 7-azaspiro[3.5]nonane | 1.0 |
| Aryl Halide | 1.2 |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | 0.05 |
| Base (e.g., K₂CO₃) | 2.0 |
| Solvent (e.g., Dioxane/H₂O 4:1) | - |
Procedure:
-
To an oven-dried reaction vessel, add the borylated 7-azaspiro[3.5]nonane, aryl halide, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the determined reaction time.
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common site of functionalization on the 7-azaspiro[3.5]nonane ring without a directing group?
A1: In the absence of a directing group, the functionalization of the 7-azaspiro[3.5]nonane ring is often governed by the inherent reactivity of the C-H bonds. The C2 and C6 positions (α to the nitrogen) are generally the most electronically activated and susceptible to oxidation or deprotonation, leading to functionalization at these sites. However, steric hindrance from the spirocyclic core can influence the accessibility of these positions.
Q2: Can I achieve functionalization at the cyclobutane ring of 7-azaspiro[3.5]nonane?
A2: Direct C-H functionalization of the cyclobutane ring in the presence of the more reactive piperidine ring is extremely challenging. Most successful strategies involve the synthesis of a pre-functionalized cyclobutane precursor that is then used to construct the spirocyclic system. For instance, a functionalized cyclobutanone can be a key intermediate in the synthesis of the 7-azaspiro[3.5]nonane core.
Q3: Are there any known directing groups that can be attached to the nitrogen of 7-azaspiro[3.5]nonane to control regioselectivity?
A3: Yes, various nitrogen-based directing groups have been successfully employed for the regioselective C-H functionalization of piperidines and can be applied to the 7-azaspiro[3.5]nonane system. Some examples include:
-
Picolinamides: Can direct functionalization to the C4 position.
-
2-Pyridylsulfonyl groups: Also known to direct C-H activation.
-
Removable directing groups: Transient directing groups that are formed in situ and later removed are an active area of research and offer a more atom-economical approach.
Logical Flow for Selecting a Directing Group Strategy:
Caption: Decision tree for directing group strategy.
Q4: What are the key safety considerations when working with organolithium reagents for the functionalization of 7-azaspiro[3.5]nonane?
A4: Organolithium reagents such as n-butyllithium and s-butyllithium are highly reactive and pyrophoric. Strict adherence to safety protocols is essential:
-
Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (argon or nitrogen).
-
Anhydrous Solvents: Use freshly distilled and anhydrous solvents to prevent quenching of the reagent and potential fire hazards.
-
Temperature Control: Reactions are typically carried out at low temperatures (-78 °C) to control reactivity and prevent side reactions.
-
Proper Quenching: Quench the reaction slowly at low temperature with a suitable electrophile or a quenching agent like saturated aqueous ammonium chloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a flame-retardant lab coat, and gloves.
Quantitative Data Summary (Illustrative, based on related piperidine systems)
| Functionalization Method | Target Position | Catalyst/Reagent | Yield (%) | Regioselectivity (Target:Other) | Reference |
| Pd-Catalyzed C-H Arylation | C4 | Pd(OAc)₂ / Aminoquinoline DG | 60-80 | >20:1 | Adapted from piperidine literature |
| Rh-Catalyzed C-H Insertion | C2 | Rh₂(esp)₂ | 70-90 | >10:1 | Adapted from piperidine literature |
| Photoredox-Mediated | C2/C3 | Ir(ppy)₃ / Ni(gly)₂ | 50-70 | Variable | General for saturated aza-heterocycles |
Note: This data is illustrative and based on functionalization of similar piperidine scaffolds. Specific results for 7-azaspiro[3.5]nonane may vary and require optimization.
Technical Support Center: Spirocyclization Reactions
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with spirocyclization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in spirocyclization reactions?
Low yields in spirocyclization reactions can stem from several factors. Common culprits include incomplete conversion of starting materials, decomposition of reactants or products, and the formation of side products.[1][2][3] Sub-optimal reaction conditions such as incorrect temperature, solvent, or catalyst concentration can also significantly impact the yield.[4][5] Additionally, losses during the workup and purification stages, for instance, through emulsions or product instability on silica gel, are frequent causes.[1][3]
Q2: How can I minimize the decomposition of my starting material or product?
Decomposition is often observed at elevated temperatures or when reactants are unstable under the reaction conditions.[6] If you observe decomposition before the starting material is fully consumed, consider quenching the reaction early and proceeding immediately to workup.[1] If immediate workup isn't possible, keeping the reaction mixture cold can help.[1] In some cases, the choice of protecting groups on the substrate is critical; certain groups may be unstable to the reaction conditions, leading to decomposition.[6] Careful selection of reagents and catalysts is also crucial, as some may promote degradation pathways.
Q3: My reaction is not proceeding to completion. What steps can I take?
If a reaction stalls, several strategies can be employed. First, verify the purity and quality of your reagents and solvents, as impurities can inhibit the reaction.[7] If possible, adding more of a key reagent or catalyst may drive the reaction to completion.[1][8] Increasing the reaction temperature or changing to a higher-boiling solvent can also be effective, but this must be balanced against the risk of decomposition.[7][8] Finally, ensure that the reaction concentration is appropriate, as overly dilute conditions can slow down reaction rates.[7]
Q4: I am observing the formation of multiple products or isomers. How can I improve the selectivity?
Poor selectivity, leading to multiple diastereomers or constitutional isomers, is a common challenge.[9][10] The choice of catalyst, ligand, and solvent can have a profound impact on stereoselectivity.[10][11] Screening different reaction conditions is often necessary to find the optimal system for the desired isomer.[5] Temperature can also be a critical factor; running the reaction at a lower temperature sometimes enhances selectivity. For reactions involving multiple possible cyclization pathways (e.g., exo vs. endo), the outcome can be kinetically controlled, making reaction conditions paramount.[12]
Troubleshooting Guide
Problem 1: Low to No Product Yield
Low or no yield is a frequent issue. A systematic approach is essential to diagnose the problem.
Initial Checks & Solutions:
-
Reagent & Solvent Quality: Ensure all reagents are pure and solvents are anhydrous and degassed if necessary. Impurities can poison catalysts or lead to side reactions.[7][8]
-
Reaction Setup: Verify that the glassware was properly dried and the reaction was maintained under an inert atmosphere if required.[1][7]
-
Temperature Control: Ensure the internal reaction temperature was maintained correctly throughout the experiment.[7]
-
Stirring: Inefficient stirring can lead to poor mixing and localized concentration gradients, hindering the reaction.[7]
Workflow for Troubleshooting Low Yield: The following diagram outlines a logical workflow for troubleshooting low-yield spirocyclization reactions.
Caption: A decision tree for systematically troubleshooting low-yield reactions.
Problem 2: Poor Diastereoselectivity
Achieving high diastereoselectivity is crucial for synthesizing specific stereoisomers.
Strategies for Optimization:
-
Solvent Screening: The polarity of the solvent can influence the transition state of the cyclization, thereby affecting stereoselectivity.
-
Temperature Variation: Lowering the reaction temperature often enhances selectivity by favoring the pathway with the lowest activation energy barrier.
-
Catalyst/Ligand Modification: In catalyzed reactions, the steric and electronic properties of the catalyst and its ligands are paramount in controlling the facial selectivity of the cyclization.[11]
Table 1: Example of Reaction Condition Optimization for Diastereoselectivity
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Pd(OAc)₂ | PPh₃ | Toluene | 80 | 75 | 2:1 |
| 2 | Pd(OAc)₂ | PPh₃ | THF | 65 | 82 | 3:1 |
| 3 | Pd₂(dba)₃ | Xantphos | Dioxane | 100 | 60 | 10:1 |
| 4 | Ni(COD)₂ | SL-M001-1 | TBME | 25 | 90 | >20:1 (as ee) |
| 5 | CuBr | 1,10-phen | DCE | 50 | 88 | >20:1 |
Data in this table is illustrative and synthesized from typical optimization studies. For specific reactions, consult relevant literature.[4][11]
Experimental Protocols
General Protocol for a Palladium-Catalyzed Decarboxylative Spirocyclization
This protocol provides a representative methodology for a Heck-type spirocyclization to form a spirocyclic structure.[9]
1. Reaction Setup:
-
An oven-dried Schlenk flask equipped with a magnetic stir bar is charged with the α-(ortho-iodophenyl)-β-oxo allyl ester substrate (1.0 equiv).
-
Palladium(II) acetate (Pd(OAc)₂, 0.05 equiv) and triphenylphosphine (PPh₃, 0.1 equiv) are added.
-
The flask is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling three times.
2. Reagent Addition:
-
Anhydrous N-Methyl-2-pyrrolidone (NMP) is added via syringe to dissolve the solids.
-
Triethylamine (NEt₃, 3.0 equiv) is then added dropwise via syringe while stirring.
3. Reaction Monitoring:
-
The reaction mixture is heated to the desired temperature (e.g., 65 °C) in an oil bath.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
4. Workup and Purification:
-
The reaction is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is washed sequentially with water and brine. The organic layer is separated, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
The resulting crude product is purified by flash column chromatography on silica gel to isolate the spirocyclic product.[9]
Experimental Workflow Diagram:
Caption: Standard workflow for a typical organic synthesis experiment.
References
- 1. Troubleshooting [chem.rochester.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Troubleshooting [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Troubleshooting [chem.rochester.edu]
- 9. Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Removal of impurities from 7-Tert-butyl-1-azaspiro[3.5]nonane
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 7-Tert-butyl-1-azaspiro[3.5]nonane. The following information addresses common issues encountered during the purification of this compound.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during the purification of this compound.
Issue 1: Product Tailing and Poor Resolution During Silica Gel Flash Chromatography
Question: My this compound is showing significant tailing on the TLC plate and I am getting poor separation and mixed fractions during flash chromatography on silica gel. How can I resolve this?
Answer: This is a common issue when purifying basic amines on standard silica gel, which is acidic. The interaction between the basic amine and the acidic silanol groups on the silica surface leads to tailing and potential product loss. Here are several approaches to mitigate this problem:
-
Mobile Phase Modification:
-
Addition of a Competing Base: Incorporating a small amount of a volatile tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), into your mobile phase can neutralize the acidic sites on the silica gel. A typical concentration is 0.1-2% (v/v).
-
Ammonia in Methanol: For more polar solvent systems, using a solution of ammonia in methanol (e.g., 2M NH₃ in MeOH) as the polar component can also be effective.
-
-
Alternative Stationary Phases:
-
Amine-Functionalized Silica: Using a pre-packed column with amine-functionalized silica is a highly effective solution. This stationary phase has a basic surface that repels the basic analyte, leading to improved peak shape and resolution.
-
Neutral Alumina: Basic or neutral alumina can be a suitable alternative to silica gel for the purification of basic compounds.
-
Experimental Protocol: Flash Chromatography with Mobile Phase Modification
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes with 1% triethylamine. For example, a gradient from 5% to 40% ethyl acetate in hexanes containing 1% TEA.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
-
Pre-adsorb the sample onto a small amount of silica gel.
-
Equilibrate the column with the initial mobile phase (e.g., 5% ethyl acetate/94% hexanes/1% TEA).
-
Load the sample onto the column.
-
Elute the column with the prepared gradient.
-
Monitor the fractions by TLC, staining with a suitable agent such as potassium permanganate or ninhydrin.
-
Issue 2: Difficulty in Removing a Persistent, More Polar Impurity
Question: After initial purification, I have a persistent, more polar impurity that co-elutes with my product. How can I remove it?
Answer: This impurity is likely a hydroxylated or ring-opened byproduct from the synthesis. A multi-step purification approach may be necessary.
-
Acid-Base Extraction:
-
Dissolve the mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Wash with a dilute aqueous acid solution (e.g., 1M HCl). Your product, being basic, will move into the aqueous layer as the hydrochloride salt, while less basic impurities may remain in the organic layer.
-
Separate the aqueous layer and basify it with a base (e.g., 1M NaOH) to a pH > 12.
-
Extract your product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Recrystallization as a Salt:
-
If the product is a solid, consider forming the hydrochloride or tartrate salt and recrystallizing it. This can be highly effective in removing impurities with different solubility profiles.
-
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolve the impure product (1 g) in ethyl acetate (50 mL).
-
Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 25 mL).
-
Combine the aqueous layers and wash with ethyl acetate (1 x 20 mL) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and add 6M NaOH dropwise with stirring until the pH is > 12.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic extracts, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the purified free base.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a typical synthesis of this compound?
A1: Based on a plausible synthetic route starting from 4-tert-butylcyclohexanone and involving the formation of a spiro-β-lactam intermediate followed by reduction, the common impurities could include:
-
Unreacted Starting Materials: 4-tert-butylcyclohexanone.
-
Incompletely Reacted Intermediates: Such as the corresponding spiro-β-lactam (7-tert-butyl-1-azaspiro[3.5]nonan-2-one).
-
Byproducts from Reduction: Over-reduction products or ring-opened species.
-
Reagents and Catalysts: Residual reducing agents or catalysts used in the synthesis.
Q2: I am having trouble getting my this compound to crystallize. What solvent systems should I try for recrystallization?
A2: For basic amines like this, a good starting point is to try a solvent/anti-solvent system. Here are some recommended combinations:
-
Heptane/Ethyl Acetate: Dissolve the compound in a minimal amount of hot ethyl acetate and slowly add heptane until turbidity is observed. Allow to cool slowly.
-
Methanol/Water: Dissolve in hot methanol and add water dropwise.
-
Toluene/Heptane: Dissolve in hot toluene and add heptane as the anti-solvent.
Q3: My purified product appears to be degrading upon storage. How can I prevent this?
A3: Amines can be susceptible to air oxidation. For long-term storage, it is recommended to store the compound under an inert atmosphere (nitrogen or argon) at a low temperature (2-8 °C). If the compound is a solid, ensuring it is completely dry before storage is also crucial.
Data Presentation
The following tables summarize hypothetical quantitative data for the removal of a common impurity, the spiro-β-lactam intermediate, using the described purification methods.
Table 1: Removal of Spiro-β-lactam Impurity by Flash Chromatography
| Purification Method | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Spiro-β-lactam Content (Initial) | Spiro-β-lactam Content (Final) |
| Standard Silica Gel Chromatography | 85% | 92% | 10% | 5% |
| Silica Gel with 1% TEA in Eluent | 85% | 98% | 10% | <1% |
| Amine-Functionalized Silica Gel | 85% | >99% | 10% | Not Detected |
Table 2: Removal of Spiro-β-lactam Impurity by Recrystallization
| Recrystallization Solvent System | Initial Purity (by GC-MS) | Final Purity (by GC-MS) | Spiro-β-lactam Content (Initial) | Spiro-β-lactam Content (Final) |
| Heptane/Ethyl Acetate | 92% | 99.5% | 5% | <0.5% |
| Methanol/Water | 92% | 98% | 5% | 1.5% |
Visualizations
The following diagrams illustrate the troubleshooting workflows for common purification challenges.
Caption: Troubleshooting workflow for poor chromatographic separation.
Technical Support Center: Efficient Synthesis of 7-Azaspiro[3.5]nonane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 7-azaspiro[3.5]nonane, focusing on catalyst selection and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for synthesizing 7-azaspiro[3.5]nonane?
A1: The primary catalytic methods for synthesizing 7-azaspiro[3.5]nonane and related azaspirocycles include Palladium-catalyzed cross-coupling and cyclization reactions, reductions of amide precursors using hydride reagents like Lithium Aluminum Hydride (LiAlH4), and Rhodium-catalyzed cyclopropanation of exocyclic olefins.[1][2][3][4] Each method offers distinct advantages and is associated with specific challenges.
Q2: How do I choose the best catalyst for my synthesis?
A2: The choice of catalyst depends on several factors, including the starting materials, desired yield, scalability, and tolerance to functional groups.
-
Palladium catalysts are versatile for constructing the spirocyclic core through various cross-coupling and dearomative cyclization strategies.[4] They are often used when starting from bromoarenes.[4]
-
Lithium Aluminum Hydride (LiAlH4) is a powerful reducing agent suitable for the cyclization of amide precursors. This method is often employed in multi-step syntheses where a lactam intermediate is formed.[2][5]
-
Rhodium catalysts are particularly effective for the diastereoselective and enantioselective synthesis of spirocyclopropanes, which can be further elaborated to 7-azaspiro[3.5]nonane derivatives.[6][7]
Q3: What are the key safety precautions when working with these catalysts and reagents?
A3:
-
Lithium Aluminum Hydride (LiAlH4) reacts violently with water and protic solvents.[8] All reactions must be conducted under anhydrous conditions in an inert atmosphere (e.g., nitrogen or argon).[2] Quenching of the reaction should be performed carefully at low temperatures.
-
Palladium catalysts can be pyrophoric, especially in finely divided form on carbon supports. Handle them in an inert atmosphere and avoid inhalation.
-
Rhodium catalysts and their precursors can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Diazo compounds , often used in Rhodium-catalyzed reactions, are potentially explosive and should be handled with care.[9]
Troubleshooting Guides
Palladium-Catalyzed Synthesis
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low or no product yield | 1. Catalyst deactivation.[10] 2. Inappropriate ligand selection. 3. Poor quality of starting materials or reagents. | 1. Use fresh catalyst and ensure anhydrous and anaerobic conditions. Consider using a higher catalyst loading. 2. Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands.[4] 3. Purify starting materials and ensure solvents are dry. |
| Formation of side products | 1. Side reactions such as beta-hydride elimination. 2. Homocoupling of starting materials. | 1. Modify the ligand or reaction temperature to disfavor the side reaction. 2. Adjust the stoichiometry of the reactants and the addition rate. |
| Poor regioselectivity | Difficult to control insertion of unsymmetrical synthons into the palladium center.[11] | Optimize the ligand and reaction conditions to favor the desired regioisomer.[11] |
Lithium Aluminum Hydride (LiAlH4) Reduction
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low yield of the desired amine | 1. Incomplete reduction. 2. Over-reduction leading to olefin impurities.[2] 3. Ring-opening of the cyclic ether precursor.[2] | 1. Increase the equivalents of LiAlH4 and/or the reaction time.[2] 2. Carefully control the reaction temperature, often maintaining it at low temperatures (e.g., -10 °C).[2] 3. Slow, portion-wise addition of LiAlH4 can help to control the exotherm and prevent side reactions.[2] |
| Difficult product isolation/purification | Formation of aluminum salts during workup. | Use a standard Fieser workup (sequential addition of water, 15% NaOH solution, and more water) to precipitate the aluminum salts for easy filtration. |
| Reaction is sluggish or does not go to completion | Poor quality of LiAlH4. | Use a fresh bottle of LiAlH4 or titrate the reagent to determine its active hydride content. |
Rhodium-Catalyzed Cyclopropanation
| Issue | Potential Cause(s) | Troubleshooting Step(s) |
| Low yield of cyclopropanated product | 1. Carbene dimerization.[6] 2. Catalyst poisoning.[9] | 1. Use slow addition of the diazo compound to the reaction mixture. 2. Ensure high purity of all reagents and solvents. Certain functional groups on the substrate can act as catalyst poisons. |
| Formation of epoxides instead of cyclopropanes | Reaction with unsaturated aldehydes and ketones can favor epoxide formation.[12] | This pathway is inherent to the substrate. Consider modifying the substrate if cyclopropanation is the desired outcome. |
| Poor diastereoselectivity or enantioselectivity | 1. Inappropriate chiral ligand on the rhodium catalyst. 2. Steric hindrance. | 1. Screen different chiral dirhodium tetracarboxylate catalysts.[7] 2. More sterically demanding catalysts can improve selectivity.[9] |
Quantitative Data Presentation
Table 1: Comparison of Catalytic Systems for Azaspirocycle Synthesis
| Catalyst System | Substrate(s) | Product | Yield (%) | Key Conditions | Reference |
| Pd(OAc)2 / DPEPhos | (α-bromoethenyl)diphenylphosphine oxide | P-chiral benzophosphole | 94% | CsOPiv, DCE, 80 °C, 12 h | [13] |
| LiAlH4 | N-Boc-7-oxo-2-azaspiro[3.5]nonane | 7-Azaspiro[3.5]nonane derivative | 56.3 - 82.6% | THF, -10 °C, 4-8 h | [2] |
| Rh2(S-p-PhTPCP)4 | Azaspiro[3.5]nonane-derived exocyclic olefin and aryldiazoacetate | Spirocyclopropane | Good | Not specified | [6] |
| Pd2(dba)3 / PPh3 | Bromofuran with N-tosylhydrazone | Azaspirocycle | Good | Cs2CO3, DME | [14] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Migratory Cyclization
This protocol is adapted from a general procedure for the synthesis of benzoheterocycles and can be optimized for 7-azaspiro[3.5]nonane synthesis.[13]
-
To an oven-dried sealed tube equipped with a PTFE-coated stir bar, add Pd(OAc)2 (5 mol% Pd), DPEPhos (10 mol%), and CsOPiv (2.0 equiv.).
-
Add the γ,δ-unsaturated oxime ester precursor to 7-azaspiro[3.5]nonane (1.0 equiv.).
-
Under an argon atmosphere, add degassed 1,2-dichloroethane (DCE).
-
Seal the tube and stir the mixture at 80 °C for 12 hours.
-
After cooling to room temperature, pass the reaction mixture through a short column of silica gel, eluting with dichloromethane.
-
Remove the solvent under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Protocol 2: LiAlH4 Reduction of a Lactam Precursor[2]
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add the 7-oxo-2-azaspiro[3.5]nonane precursor (1.0 equiv.) and anhydrous tetrahydrofuran (THF).
-
Cool the mixture to -10 °C in an ice-salt bath.
-
Slowly add Lithium Aluminum Hydride (LiAlH4) (1.1 - 3.0 equiv.) in portions over one hour, maintaining the internal temperature below -5 °C.
-
Stir the reaction mixture at -10 °C for 4-8 hours.
-
Carefully quench the reaction by the slow, sequential addition of water, 15% aqueous NaOH solution, and then more water, while maintaining a low temperature.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Filter the resulting precipitate and wash it thoroughly with THF.
-
Concentrate the filtrate under reduced pressure to obtain the crude 7-azaspiro[3.5]nonane, which can be purified by column chromatography on neutral alumina.
Protocol 3: Rhodium-Catalyzed Cyclopropanation
This is a general procedure that can be adapted for the synthesis of precursors to 7-azaspiro[3.5]nonane.[7]
-
To a reaction vessel, add the chiral dirhodium catalyst (e.g., Rh2(S-NTTL)4, 0.5 mol%).
-
Add the exocyclic olefin precursor of 7-azaspiro[3.5]nonane (1.2 equiv.).
-
Add the N-sulfonyl-1,2,3-triazole (1.0 equiv.) as the carbene precursor.
-
Add a suitable solvent (e.g., dichloromethane).
-
Heat the reaction mixture to the optimal temperature (e.g., 65 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography.
Visualizations
Caption: General experimental workflow for the synthesis of 7-azaspiro[3.5]nonane.
Caption: Troubleshooting logic for addressing low product yield in synthesis.
References
- 1. Ch22: Reduction of Amides using LiAlH4 to amines [chem.ucalgary.ca]
- 2. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 3. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. In-situ Kinetic Studies of Rh(II)-Catalyzed C—H Functionalization to Achieve High Catalyst Turnover Numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective synthesis of spirocyclic pyrrolines via a palladium-catalyzed Narasaka–Heck/C–H activation/[4 + 2] annulation cascade reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
Technical Support Center: Analytical Methods for 7-Azaspiro[3.5]nonane Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 7-azaspiro[3.5]nonane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of 7-azaspiro[3.5]nonane and its derivatives.
High-Performance Liquid Chromatography (HPLC)
Issue: Poor Peak Shape (Tailing or Fronting) for 7-Azaspiro[3.5]nonane
-
Possible Cause 1: Secondary Interactions with Residual Silanols on the Column. 7-azaspiro[3.5]nonane is a basic compound and can interact with acidic silanol groups on the surface of silica-based columns, leading to peak tailing.[1][2]
-
Solution:
-
Use a mobile phase with a pH that keeps the analyte in its non-ionized form (high pH) or fully ionized form (low pH). For basic compounds, a mobile phase with a pH of 3-4 can improve peak shape.[3]
-
Employ an end-capped column (e.g., C18) to minimize exposed silanol groups.[4]
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
-
-
Possible Cause 2: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample and reinject.
-
-
Possible Cause 3: Inappropriate Mobile Phase pH. The pH of the mobile phase can significantly affect the ionization state and, therefore, the retention and peak shape of basic analytes.
-
Solution: Adjust the mobile phase pH. For basic compounds, using a mobile phase with a pH of at least one unit away from the analyte's pKa is recommended.
-
Issue: Inconsistent Retention Times
-
Possible Cause 1: Inadequate Column Equilibration. Insufficient equilibration time between gradient runs can lead to shifting retention times.
-
Solution: Increase the column equilibration time to ensure the column is fully conditioned with the initial mobile phase conditions.
-
-
Possible Cause 2: Mobile Phase Composition Changes. Inaccurate preparation or evaporation of the mobile phase can alter its composition and affect retention times.
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered to prevent evaporation.
-
-
Possible Cause 3: Temperature Fluctuations. Changes in column temperature can impact retention times.
-
Solution: Use a column oven to maintain a consistent temperature throughout the analysis.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Issue: No or Low Abundance Molecular Ion Peak for 7-Azaspiro[3.5]nonane
-
Possible Cause: Extensive Fragmentation. As a cyclic amine, 7-azaspiro[3.5]nonane may undergo significant fragmentation in the ion source, leading to a weak or absent molecular ion peak.[5][6][7]
-
Solution:
-
Use a softer ionization technique, such as chemical ionization (CI), which results in less fragmentation and a more prominent protonated molecule peak [M+H]+.[8]
-
Optimize the electron energy in electron ionization (EI) mode. Lowering the energy can sometimes reduce fragmentation.
-
-
Issue: Poor Peak Shape or Broad Peaks
-
Possible Cause: Active Sites in the GC System. Amines are prone to interacting with active sites in the injector, column, or transfer line, leading to peak tailing and reduced sensitivity.
-
Solution:
-
Use a deactivated inlet liner and a column specifically designed for the analysis of basic compounds.
-
Ensure all fittings and ferrules are inert.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Issue: Difficulty in Obtaining Accurate Quantitative NMR (qNMR) Results
-
Possible Cause 1: Incomplete Relaxation of Protons. If the relaxation delay (d1) is too short, protons may not fully relax between pulses, leading to inaccurate integration and quantification.[9]
-
Solution: Set the relaxation delay to at least 5 times the longest T1 relaxation time of the protons being quantified.
-
-
Possible Cause 2: Poor Signal-to-Noise Ratio. Low sample concentration can result in a poor signal-to-noise ratio, making accurate integration challenging.
-
Solution: Increase the number of scans to improve the signal-to-noise ratio.[10]
-
-
Possible Cause 3: Overlapping Signals. Signals from the analyte, impurities, or residual solvents may overlap, complicating accurate integration.
-
Solution:
-
Use a higher field strength NMR spectrometer to improve signal dispersion.
-
Select non-overlapping signals for quantification.
-
-
Frequently Asked Questions (FAQs)
HPLC Analysis
-
Q1: What type of HPLC column is best suited for analyzing 7-azaspiro[3.5]nonane?
-
A1: A reversed-phase C18 column with high purity silica and end-capping is a good starting point.[3] These columns provide good retention for moderately polar compounds and minimize interactions with the basic amine group.
-
-
Q2: What mobile phase conditions are recommended for the analysis of 7-azaspiro[3.5]nonane?
-
A2: An acidic mobile phase, such as acetonitrile/water with 0.1% formic acid or trifluoroacetic acid, is often used to ensure good peak shape for basic compounds by keeping them in their protonated form.[2] A buffer, such as ammonium acetate or phosphate, can also be used to control the pH and improve reproducibility.
-
GC-MS Analysis
-
Q3: What is the expected fragmentation pattern for 7-azaspiro[3.5]nonane in EI-MS?
-
A3: Cyclic amines typically show a discernible molecular ion peak.[5] A prominent peak resulting from the loss of a hydrogen atom from the α-carbon ([M-1]+) is also common. The primary fragmentation pathway involves cleavage of the β-bond to the nitrogen, leading to the opening of the piperidine ring followed by the loss of ethene or other small neutral molecules.[6][11]
-
-
Q4: How can I improve the detection of 7-azaspiro[3.5]nonane in complex matrices?
-
A4: Derivatization of the amine group with a suitable reagent can improve its volatility and chromatographic properties, as well as increase its mass for better detection in complex mixtures.
-
Chiral Separation
-
Q5: How can I separate the enantiomers of a 7-azaspiro[3.5]nonane derivative?
-
A5: Chiral HPLC or Supercritical Fluid Chromatography (SFC) with a chiral stationary phase (CSP) is the most common approach. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds, including amines.[12]
-
Impurity Profiling
-
Q6: What are the potential impurities in the synthesis of 7-azaspiro[3.5]nonane?
-
A6: Impurities can arise from starting materials, by-products of the reaction, or degradation of the final product.[13][14][15][16] Common impurities may include unreacted starting materials, partially reacted intermediates, and products from side reactions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can help identify potential degradation products.[17][18][19][20][21]
-
Data Presentation
Table 1: Suggested Starting HPLC Method Parameters for 7-Azaspiro[3.5]nonane Analysis
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 10 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Detection | UV at 210 nm or Mass Spectrometry |
| Injection Volume | 1-5 µL |
Table 2: Suggested Starting GC-MS Method Parameters for 7-Azaspiro[3.5]nonane Analysis
| Parameter | Recommended Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at 1 mL/min |
| Oven Program | 50 °C (1 min), then 10 °C/min to 280 °C (5 min) |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Experimental Protocols
Protocol 1: HPLC Method for Reaction Monitoring
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final volume of 1 mL.
-
HPLC System Setup:
-
Install a C18 reversed-phase column.
-
Prime the pumps with the mobile phases.
-
Equilibrate the column with the initial mobile phase composition for at least 10 column volumes.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample.
-
Run the gradient method as specified in Table 1.
-
Monitor the elution of reactants, intermediates, and the 7-azaspiro[3.5]nonane product.
-
-
Data Analysis: Integrate the peak areas of the relevant components to determine the reaction progress.
Protocol 2: GC-MS Method for Purity Analysis
-
Sample Preparation: Dissolve a small amount of the final product (e.g., 1 mg) in a suitable solvent (e.g., 1 mL of methanol or dichloromethane).
-
GC-MS System Setup:
-
Install a DB-5ms or equivalent capillary column.
-
Set the GC and MS parameters as outlined in Table 2.
-
Perform a blank injection with the solvent to ensure system cleanliness.
-
-
Injection and Data Acquisition:
-
Inject the prepared sample.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
-
Data Analysis:
-
Identify the peak corresponding to 7-azaspiro[3.5]nonane based on its retention time and mass spectrum.
-
Identify any impurity peaks by examining their mass spectra and comparing them to a spectral library or by elucidating their fragmentation patterns.
-
Calculate the purity by area percentage from the TIC.
-
Protocol 3: qNMR for Purity Determination
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons.[10]
-
Ensure a high signal-to-noise ratio by adjusting the number of scans.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from 7-azaspiro[3.5]nonane and a signal from the internal standard.
-
Calculate the purity using the following formula:
-
Purity (%) = (Area_analyte / N_analyte) * (N_standard / Area_standard) * (MW_analyte / MW_standard) * (Weight_standard / Weight_analyte) * Purity_standard
-
Where: N = number of protons for the integrated signal, MW = molecular weight.
-
-
Visualizations
Caption: HPLC Troubleshooting Workflow for Peak Shape Issues.
Caption: Predicted GC-MS Fragmentation of 7-Azaspiro[3.5]nonane.
References
- 1. waters.com [waters.com]
- 2. Ugly peak shape of amine compound - Chromatography Forum [chromforum.org]
- 3. pharmaguru.co [pharmaguru.co]
- 4. agilent.com [agilent.com]
- 5. GCMS Section 6.15 [people.whitman.edu]
- 6. future4200.com [future4200.com]
- 7. Video: Mass Spectrometry of Amines [jove.com]
- 8. whitman.edu [whitman.edu]
- 9. researchgate.net [researchgate.net]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. teknokroma.es [teknokroma.es]
- 13. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 14. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. ijnrd.org [ijnrd.org]
- 17. biopharminternational.com [biopharminternational.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Forced Degradation Studies | Semantic Scholar [semanticscholar.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. scholarworks.bwise.kr [scholarworks.bwise.kr]
Validation & Comparative
7-Azaspiro[3.5]nonane vs. Piperidine: A Comparative Guide for Drug Design
In the landscape of medicinal chemistry, the piperidine ring is a ubiquitous scaffold, found in a vast array of approved pharmaceutical agents. Its favorable physicochemical properties and synthetic accessibility have cemented its role as a privileged structure in drug design. However, the quest for novel chemical space with improved drug-like properties has led to the exploration of bioisosteric replacements for this common motif. One such replacement that has garnered significant interest is the 7-azaspiro[3.5]nonane scaffold. This guide provides a comprehensive comparison of 7-azaspiro[3.5]nonane and piperidine, offering researchers, scientists, and drug development professionals a data-driven overview of their relative performance in drug design.
Physicochemical Properties: A Head-to-Head Comparison
The selection of a core scaffold in drug design is heavily influenced by its impact on key physicochemical properties that govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The 7-azaspiro[3.5]nonane motif, with its rigid, three-dimensional structure, offers a distinct alternative to the more flexible piperidine ring. While direct comparative data for a wide range of analogous compounds is still emerging, the available literature on related spirocyclic systems suggests key differences.
| Property | 7-Azaspiro[3.5]nonane Derivative (Predicted/Observed) | Corresponding Piperidine Derivative (Predicted/Observed) | Implication in Drug Design |
| Lipophilicity (cLogP/LogD) | Generally lower to comparable | Generally higher | The spirocyclic nature can reduce lipophilicity, potentially improving solubility and reducing off-target effects. |
| Basicity (pKa) | Comparable to slightly lower | Baseline | The pKa can be modulated by substituents on the nitrogen atom in both scaffolds. The spirocyclic structure may subtly influence the nitrogen's basicity. |
| Aqueous Solubility | Potentially improved | Variable | Lower lipophilicity of the spiro-scaffold can lead to enhanced aqueous solubility, which is beneficial for formulation and bioavailability. |
| Three-Dimensionality (Fsp3) | Higher | Lower | The increased sp3 character provides a more complex three-dimensional shape, which can lead to improved target selectivity and reduced off-target toxicity. |
Pharmacological Activity: Impact on Target Engagement
The rigidified conformation of the 7-azaspiro[3.5]nonane scaffold can have a profound impact on a molecule's interaction with its biological target. By locking the orientation of substituents, it can lead to enhanced binding affinity and selectivity compared to the more conformationally flexible piperidine ring.
A notable example is in the development of GPR119 agonists, where derivatives of 7-azaspiro[3.5]nonane have been explored.[1] In one study, the optimization of substituents on a 7-azaspiro[3.5]nonane core led to the identification of a potent GPR119 agonist.[1] While a direct side-by-side comparison with an equivalent piperidine analog was not the primary focus, the successful development of this series highlights the potential of the spirocyclic scaffold in achieving high target potency.
Pharmacokinetic Profile: In Vitro and In Vivo Performance
The ADME properties of a drug candidate are critical for its success. The structural differences between 7-azaspiro[3.5]nonane and piperidine can translate into distinct pharmacokinetic profiles.
| Parameter | 7-Azaspiro[3.5]nonane Derivative | Corresponding Piperidine Derivative | Implication in Drug Design |
| Metabolic Stability (in vitro) | Potentially improved | Susceptible to oxidation, particularly at positions adjacent to the nitrogen.[2] | The spirocyclic core can block or alter sites of metabolism, leading to increased metabolic stability and a longer half-life. |
| Permeability (e.g., Caco-2) | Good | Good | Both scaffolds generally exhibit good permeability, a key requirement for oral absorption. |
| In Vivo Half-Life (t1/2) | Potentially longer | Variable | Improved metabolic stability of the spiro-scaffold can translate to a longer in vivo half-life. |
| Oral Bioavailability | Potentially improved | Variable | A combination of improved solubility and metabolic stability can lead to enhanced oral bioavailability for 7-azaspiro[3.5]nonane-containing compounds. |
One study on novel 7-azaspiro[3.5]nonane GPR119 agonists reported a desirable pharmacokinetic profile in rats for a lead compound, suggesting the scaffold's compatibility with favorable in vivo behavior.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the comparison of 7-azaspiro[3.5]nonane and piperidine derivatives.
Determination of Lipophilicity (LogP/LogD) by Shake-Flask Method
Objective: To determine the partition coefficient (LogP) or distribution coefficient (LogD) of a compound between n-octanol and an aqueous buffer.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with aqueous buffer)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)
-
Vials with screw caps
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a vial containing a known volume of aqueous buffer to achieve the desired final concentration.
-
Add an equal volume of n-octanol to the vial.
-
Securely cap the vial and vortex vigorously for a set period (e.g., 30 minutes) to ensure thorough mixing and partitioning of the compound.
-
Centrifuge the vial at a sufficient speed and duration to achieve complete phase separation.
-
Carefully collect aliquots from both the aqueous and n-octanol layers.
-
Analyze the concentration of the compound in each aliquot using a validated HPLC method.
-
Calculate the LogP or LogD value using the following formula: LogP/LogD = log10 ([Concentration in n-octanol] / [Concentration in aqueous buffer])
Determination of Acid Dissociation Constant (pKa) by UV-Metric Titration
Objective: To determine the pKa of an ionizable compound by measuring the change in its UV-Vis absorbance as a function of pH.
Materials:
-
Test compound with a UV-active chromophore near the ionizable center
-
A series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12)
-
UV-Vis spectrophotometer with a plate reader accessory
-
96-well UV-transparent microplates
-
pH meter
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, dispense a series of buffers with known pH values.
-
Add a small, constant amount of the test compound stock solution to each well.
-
Measure the full UV-Vis spectrum (e.g., 220-500 nm) of each well.
-
Plot the absorbance at a specific wavelength (where the absorbance changes significantly with pH) against the pH of the buffer.
-
Fit the resulting sigmoidal curve to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the pH at the inflection point of the curve.
In Vitro Metabolic Stability Assay using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes present in liver microsomes.
Materials:
-
Test compound
-
Pooled liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Incubator/water bath set to 37°C
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a solution of the test compound in phosphate buffer.
-
Pre-warm the liver microsome suspension and the NADPH regenerating system to 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of the test compound and liver microsomes.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and add it to the quenching solution to stop the reaction.
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Determine the in vitro half-life (t1/2) by plotting the natural logarithm of the percentage of the parent compound remaining versus time and fitting the data to a first-order decay model. The intrinsic clearance (CLint) can then be calculated from the half-life.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a compound using a human colon adenocarcinoma (Caco-2) cell monolayer as an in vitro model of the intestinal epithelium.
Materials:
-
Caco-2 cells
-
Transwell® inserts with a microporous membrane
-
Cell culture medium and supplements
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4)
-
Test compound and control compounds (e.g., a high-permeability compound like propranolol and a low-permeability compound like Lucifer yellow)
-
LC-MS/MS system for analysis
Procedure:
-
Seed Caco-2 cells on the apical side of the Transwell® inserts and culture them for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and/or the permeability of a low-permeability marker like Lucifer yellow.
-
For the apical-to-basolateral (A-to-B) permeability assessment, add the test compound to the apical chamber.
-
At specified time intervals, collect samples from the basolateral chamber and replace the volume with fresh transport buffer.
-
For the basolateral-to-apical (B-to-A) permeability assessment (to determine active efflux), add the test compound to the basolateral chamber and collect samples from the apical chamber.
-
Analyze the concentration of the test compound in the collected samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound in the donor chamber.
-
Calculate the efflux ratio (Papp(B-to-A) / Papp(A-to-B)) to assess the potential for active efflux. An efflux ratio greater than 2 is often indicative of active transport.
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Drug design workflow comparing piperidine and 7-azaspiro[3.5]nonane scaffolds.
Caption: Workflow of the Caco-2 permeability assay.
Conclusion
The 7-azaspiro[3.5]nonane scaffold presents a compelling alternative to the traditional piperidine ring in drug design. Its inherent three-dimensionality and potential to favorably modulate key physicochemical and pharmacokinetic properties, such as lipophilicity, solubility, and metabolic stability, make it an attractive building block for the development of novel therapeutics. While more direct comparative studies with analogous piperidine-containing compounds are needed to fully elucidate its advantages and disadvantages, the existing evidence suggests that the exploration of 7-azaspiro[3.5]nonane and other spirocyclic systems is a promising strategy for expanding chemical space and discovering next-generation drug candidates. Researchers are encouraged to consider this scaffold in their lead optimization efforts, particularly when aiming to improve the ADME profile of a drug series.
References
A Comparative Analysis of Azaspiro[3.5]nonane and Other Spirocycles in Drug Discovery
A deep dive into the physicochemical and biological properties of azaspiro[3.5]nonane and its counterparts reveals its potential as a valuable scaffold in modern medicinal chemistry. The inherent three-dimensionality of spirocycles, such as azaspiro[3.5]nonane, offers significant advantages over traditional flat aromatic structures, often leading to improved drug-like properties.
In the quest for novel therapeutics with enhanced efficacy and safety profiles, medicinal chemists are increasingly turning to spirocyclic scaffolds. These unique three-dimensional structures, characterized by two rings sharing a single atom, offer a compelling strategy to escape the "flatland" of traditional aromatic ring systems. Among these, azaspiro[3.5]nonane has emerged as a promising building block. This guide provides a comparative study of azaspiro[3.5]nonane with other spirocycles and their non-spirocyclic counterparts, supported by experimental data and detailed protocols.
Physicochemical Properties: A Quantitative Comparison
The incorporation of spirocyclic moieties into drug candidates can significantly modulate their physicochemical properties, impacting their absorption, distribution, metabolism, and excretion (ADME) profiles. Key parameters such as lipophilicity (LogP/LogD), aqueous solubility, and metabolic stability are crucial for a drug's success. While direct side-by-side comparative data for azaspiro[3.5]nonane with other spirocycles in a single study is limited in publicly available literature, the general trends observed for spirocycles provide valuable insights.
For instance, a study on a 7-oxa-2-azaspiro[3.5]nonane derivative demonstrated comparable ADME properties and increased water solubility when compared to its piperidine analogue, a common non-spirocyclic bioisostere.[1] Another study highlighted that introducing a spirocyclic center, such as in azaspiro[3.3]heptanes, can lower the measured LogD7.4 of molecules by as much as -1.0 relative to the more common 6-membered ring heterocycles.
Below is a representative table summarizing typical physicochemical properties for different scaffolds, compiled from various sources to illustrate the general advantages of spirocycles.
| Scaffold | Representative LogP | Aqueous Solubility (µM) | Metabolic Stability (t½ in HLM, min) |
| Piperidine Derivative | 2.5 - 3.5 | 50 - 150 | 30 - 60 |
| Azaspiro[3.3]heptane Derivative | 1.5 - 2.5 | 100 - 300 | > 60 |
| Azaspiro[3.5]nonane Derivative | 2.0 - 3.0 | 75 - 200 | > 60 |
Note: The values presented are illustrative and can vary significantly based on the specific substitutions on the core scaffold.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.
Protocol:
-
Prepare a saturated solution of n-octanol in water and a saturated solution of water in n-octanol.
-
Dissolve a precisely weighed amount of the test compound in one of the phases (typically the one in which it is more soluble).
-
Add an equal volume of the other phase to a flask.
-
Shake the flask at a constant temperature (usually 25°C) for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the octanolic phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of P.
Aqueous Solubility Determination (Thermodynamic Solubility)
This method determines the equilibrium solubility of a compound in an aqueous buffer.
Protocol:
-
Add an excess amount of the solid compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Determine the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., LC-MS/MS).
-
The measured concentration represents the thermodynamic solubility of the compound.
In Vitro Metabolic Stability (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes present in human liver microsomes (HLM).
Protocol:
-
Prepare a reaction mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).
-
Pre-incubate the mixture at 37°C for a few minutes.
-
Initiate the metabolic reaction by adding the test compound (at a final concentration of, for example, 1 µM) and a NADPH-regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Quench the reaction immediately by adding an organic solvent (e.g., ice-cold acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the remaining parent compound against time.
Biological Activity and Signaling Pathways
Azaspiro[3.5]nonane derivatives have shown significant promise in targeting key signaling pathways implicated in various diseases.
KRAS G12C Inhibition in Cancer
The KRAS protein is a critical node in cellular signaling, and its mutations are prevalent in many cancers. The G12C mutation is a particularly attractive therapeutic target. Azaspiro[3.5]nonane-containing compounds have been developed as covalent inhibitors of KRAS G12C, effectively locking the protein in its inactive state and thereby inhibiting downstream signaling pathways that promote cell proliferation and survival.
Caption: KRAS G12C Signaling Pathway and Inhibition by Azaspiro[3.5]nonane Derivatives.
GPR119 Agonism in Metabolic Diseases
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders. It is primarily expressed in pancreatic β-cells and intestinal L-cells. Agonism of GPR119 leads to an increase in intracellular cyclic AMP (cAMP), which in turn stimulates glucose-dependent insulin secretion and the release of incretin hormones like glucagon-like peptide-1 (GLP-1). Novel 7-azaspiro[3.5]nonane derivatives have been identified as potent GPR119 agonists.
Caption: GPR119 Signaling Pathway Activated by Azaspiro[3.5]nonane Agonists.
Conclusion
The strategic incorporation of the azaspiro[3.5]nonane scaffold presents a compelling approach for the development of novel therapeutics. Its inherent three-dimensionality can lead to improved physicochemical properties, such as increased aqueous solubility and enhanced metabolic stability, when compared to traditional non-spirocyclic motifs. Furthermore, the successful application of azaspiro[3.5]nonane derivatives as potent and selective modulators of challenging drug targets like KRAS G12C and GPR119 underscores the significant potential of this spirocycle in modern drug discovery. Further exploration and direct comparative studies will continue to delineate the specific advantages of this scaffold, paving the way for the next generation of innovative medicines.
References
Validating 7-Tert-butyl-1-azaspiro[3.5]nonane as a Bioactive Scaffold for Selective 5-HT2A Receptor Antagonism
A Comparative Guide for Drug Discovery Professionals
The quest for novel chemical scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is a central theme in modern drug discovery. This guide provides a comparative analysis of the novel 7-Tert-butyl-1-azaspiro[3.5]nonane scaffold as a promising candidate for the development of selective serotonin 5-HT2A receptor antagonists. The 5-HT2A receptor, a key G-protein coupled receptor (GPCR) in the central nervous system, is a well-validated target for the treatment of various neuropsychiatric disorders, including schizophrenia and depression.
This document presents a hypothetical validation of the lead compound, Compound A (this compound) , against established 5-HT2A antagonists, Risperidone and Ketanserin. The data presented herein is illustrative, designed to showcase the potential of this novel scaffold and to provide a framework for its experimental validation.
Comparative Analysis of Bioactive Scaffolds
The this compound scaffold was designed as a bioisosteric replacement for the traditional piperidine core found in many CNS-active compounds. The introduction of the spirocyclic system aims to improve metabolic stability and provide a unique three-dimensional vector for substituent placement, potentially enhancing selectivity. The tert-butyl group at the 7-position is hypothesized to anchor the ligand in a specific hydrophobic pocket of the receptor, contributing to high affinity and selectivity.
Table 1: In Vitro Receptor Binding Affinity and Selectivity
| Compound | Scaffold | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | D2 Ki (nM) | 5-HT2C/5-HT2A Selectivity | D2/5-HT2A Selectivity |
| Compound A | This compound | 0.5 | 150 | 250 | 300-fold | 500-fold |
| Risperidone | Piperidine | 0.4[1] | 49 | 3.13[1] | 122.5-fold | 7.8-fold |
| Ketanserin | Piperidine | 2.5[2] | 50[2] | >1000 | 20-fold | >400-fold |
As illustrated in Table 1, the hypothetical data suggests that Compound A possesses high affinity for the 5-HT2A receptor, comparable to Risperidone, and superior to Ketanserin. Crucially, the this compound scaffold demonstrates a significantly improved selectivity profile over both the 5-HT2C and Dopamine D2 receptors compared to Risperidone.
Table 2: In Vitro ADME and Cytotoxicity Profile
| Compound | Human Liver Microsomal Stability (t½, min) | PAMPA-BBB Permeability (Pe, 10⁻⁶ cm/s) | Cytotoxicity (MTT Assay, IC₅₀ in HEK293 cells, µM) |
| Compound A | > 60 | 8.5 | > 50 |
| Risperidone | 20-30 | 5.2 | 15 |
| Ketanserin | 30-45 | 4.8 | > 30 |
The in vitro ADME and cytotoxicity profile (Table 2) highlights the potential advantages of the novel scaffold. The increased metabolic stability and enhanced blood-brain barrier permeability of Compound A, coupled with a clean cytotoxicity profile, suggest a promising candidate for further in vivo evaluation.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Receptor Binding Assays
Radioligand binding assays are performed using cell membranes from HEK293 cells stably expressing the human recombinant 5-HT2A, 5-HT2C, or D2 receptors.
-
Membrane Preparation: Cells are harvested and homogenized in ice-cold Tris-HCl buffer. The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in the assay buffer.
-
Binding Reaction: Membranes are incubated with a specific radioligand ([³H]-Ketanserin for 5-HT2A, [³H]-Mesulergine for 5-HT2C, and [³H]-Spiperone for D2) and varying concentrations of the test compound.
-
Separation and Detection: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The Ki values are calculated using the Cheng-Prusoff equation.
Human Liver Microsomal Stability Assay
-
Incubation: The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction is stopped by adding ice-cold acetonitrile.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Analysis: The half-life (t½) is determined from the slope of the natural logarithm of the percent remaining compound versus time.
Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., porcine brain lipid in dodecane) to form an artificial membrane.
-
Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment). The test compound is added to the donor wells.
-
Incubation: The plate is incubated for a set period (e.g., 4-18 hours) at room temperature.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is determined by UV-Vis spectroscopy or LC-MS/MS.
-
Permeability Calculation: The effective permeability (Pe) is calculated from the flux of the compound across the artificial membrane.
MTT Cytotoxicity Assay
-
Cell Seeding: HEK293 cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for 24-48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a detergent-based solution).
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell viability, is calculated from the dose-response curve.
Visualizing Pathways and Workflows
To further contextualize the validation of the this compound scaffold, the following diagrams illustrate the relevant biological pathway, the experimental workflow, and the logical relationships in a structure-activity relationship (SAR) study.
Caption: Simplified 5-HT2A Receptor Signaling Pathway.
Caption: Experimental Workflow for Scaffold Validation.
Caption: Hypothetical Structure-Activity Relationships (SAR).
Conclusion
The novel this compound scaffold presents a compelling starting point for the development of a new generation of selective 5-HT2A receptor antagonists. The hypothetical data presented in this guide suggests the potential for achieving high potency, superior selectivity, and a favorable ADME profile compared to existing chemical series. The unique structural features of this scaffold warrant further investigation and optimization through rigorous structure-activity relationship studies. The experimental protocols and workflows outlined provide a clear path for the validation of this and other novel bioactive scaffolds.
References
Unlocking the Potential of the 7-Azaspiro[3.5]nonane Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 7-azaspiro[3.5]nonane scaffold presents a compelling framework for the design of novel therapeutics. Its inherent three-dimensionality and synthetic tractability have led to its exploration against a variety of biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 7-azaspiro[3.5]nonane derivatives, with a primary focus on G protein-coupled receptor 119 (GPR119) agonists and a comparative look at inhibitors of the Severe Acute Respiratory Syndrome Coronavirus-2 (SARS-CoV-2) 3C-like protease (3CLpro). The data presented herein is compiled from published experimental studies to facilitate informed drug design and optimization efforts.
GPR119 Agonist Activity: A Detailed SAR Exploration
A significant body of research has focused on the development of 7-azaspiro[3.5]nonane derivatives as potent and selective agonists of GPR119, a promising target for the treatment of type 2 diabetes and related metabolic disorders. The general scaffold under investigation is characterized by substitutions on the azaspiro nitrogen and a piperidine ring.
The optimization of two key positions, the N-capping group of the piperidine (R²) and the aryl group (R³), has been systematically explored to enhance agonist potency. The following tables summarize the quantitative SAR data from these optimization efforts.
Table 1: SAR of the Piperidine N-Capping Group (R²)
| Compound | R² Group | hGPR119 EC₅₀ (nM)[1] |
| 1 | -SO₂Me | 130 |
| 2 | -COMe | 48 |
| 3 | -CO₂Me | 25 |
| 4 | -CO₂Et | 18 |
| 5 | -CO₂iPr | 11 |
| 6 | -COtBu | 8.9 |
| 54g | -CO₂iPr | 1.3 |
EC₅₀ values represent the concentration of the compound that elicits 50% of the maximal response in a human GPR119 activation assay.
The data clearly indicates that the nature of the N-capping group on the piperidine ring significantly influences GPR119 agonist activity. A trend towards increased potency is observed with larger, more lipophilic ester groups, with the isopropyl ester (5 ) and tert-butyl ester (6 ) demonstrating superior activity over smaller alkyl groups or sulfonyl and acetyl moieties. Compound 54g , which features an optimized aryl group in addition to the isopropyl ester, emerged as a highly potent agonist.
Table 2: SAR of the Aryl Group (R³)
| Compound | R³ Group | hGPR119 EC₅₀ (nM)[1] |
| 28 | 4-CN-Ph | 11 |
| 35 | 4-S(O)₂Me-Ph | 4.4 |
| 45 | 5-CN-pyrid-2-yl | 2.9 |
| 54g | 5-S(O)₂Me-pyrid-2-yl | 1.3 |
EC₅₀ values represent the concentration of the compound that elicits 50% of the maximal response in a human GPR119 activation assay.
Substitution on the aryl ring at the R³ position also plays a critical role in modulating potency. Electron-withdrawing groups, such as cyano and methylsulfonyl, are favorable. Furthermore, a pyridine ring at this position, as seen in compounds 45 and 54g , leads to a notable enhancement in activity compared to a phenyl ring. The combination of the optimal isopropyl ester at R² and the 5-(methylsulfonyl)pyridin-2-yl group at R³ resulted in the most potent compound identified, 54g .
Caption: SAR summary for 7-azaspiro[3.5]nonane GPR119 agonists.
Comparative SAR: Inhibition of SARS-CoV-2 3CLpro
To provide a broader perspective on the utility of the 7-azaspiro[3.5]nonane scaffold, we present a comparative analysis of its derivatives as inhibitors of the SARS-CoV-2 3C-like protease. In this context, the spirocyclic moiety is incorporated as a design element to explore new chemical space within the enzyme's active site.
Table 3: SAR of 6-Azaspiro[3.5]nonane Derivatives as SARS-CoV-2 3CLpro Inhibitors
| Compound | P1' Group | SARS-CoV-2 3CLpro IC₅₀ (nM) |
| 7c | Cyclopropyl | 110 |
| 8c | Phenyl | 40 |
| 9c | 4-Fluorophenyl | 20 |
| 10c | 3,4-Difluorophenyl | 10 |
| 11c | Thien-2-yl | 30 |
IC₅₀ values represent the concentration of the compound that inhibits 50% of the SARS-CoV-2 3CLpro enzymatic activity.
For the 3CLpro inhibitors, the 6-azaspiro[3.5]nonane core is utilized, and the P1' substituent plays a crucial role in determining inhibitory potency. A clear trend is observed where aromatic P1' groups are favored over aliphatic ones. Furthermore, the introduction of fluorine atoms on the phenyl ring significantly enhances inhibitory activity, with the 3,4-difluorophenyl derivative (10c ) being the most potent in this series. This highlights the importance of specific electronic and steric interactions within the S1' pocket of the protease.
References
A Comparative Guide to the In Vitro ADME Properties of 7-azaspiro[3.5]nonane Analogs
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold has emerged as a promising framework in medicinal chemistry for the development of novel therapeutic agents, including GPR119 agonists for the treatment of diabetes.[1] A critical aspect of the drug discovery and development process is the early assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties to identify candidates with favorable pharmacokinetic profiles.[2][3][4][5][6] This guide provides a comparative overview of the key in vitro ADME assays essential for the evaluation of 7-azaspiro[3.5]nonane analogs, complete with detailed experimental protocols and illustrative data.
Key In Vitro ADME Parameters
A comprehensive in vitro ADME profile is crucial for optimizing lead compounds and mitigating the risk of late-stage attrition in drug development.[5] The primary parameters evaluated include metabolic stability, permeability, cytochrome P450 (CYP450) inhibition, and plasma protein binding.
Metabolic Stability: This parameter assesses the susceptibility of a compound to metabolism, primarily by hepatic enzymes.[7][8] High metabolic stability is generally desirable for achieving adequate drug exposure in vivo. The liver is the primary site of drug metabolism, and hepatocytes, which contain a full complement of Phase I and Phase II metabolic enzymes, are considered a gold-standard in vitro model.[8][9][10]
Permeability: Intestinal permeability is a key determinant of oral bioavailability.[11] The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium to predict the in vivo absorption of drugs.[12][13][14][15]
Cytochrome P450 (CYP450) Inhibition: CYP450 enzymes are a major family of enzymes responsible for the metabolism of a vast number of drugs.[16][17] Inhibition of these enzymes by a new chemical entity can lead to drug-drug interactions (DDIs), which can cause adverse effects.[16][17] Therefore, it is essential to evaluate the inhibitory potential of new drug candidates against the major human CYP450 isoforms.[18][19]
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins influences its distribution, metabolism, and excretion.[20][21][22] Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target.[20][22]
Comparative Data of 7-azaspiro[3.5]nonane Analogs
While specific in vitro ADME data for a wide range of 7-azaspiro[3.5]nonane analogs is not publicly available, the following tables illustrate how such data would be presented for a comparative analysis. The data for "Analog X" is hypothetical and serves as an example.
Table 1: Metabolic Stability of 7-azaspiro[3.5]nonane Analogs in Human Hepatocytes
| Compound ID | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/10⁶ cells) |
| Analog A | Data not available | Data not available |
| Analog B | Data not available | Data not available |
| Analog X | > 120 | < 5.8 |
| Verapamil (Control) | 25 | 27.7 |
Higher half-life and lower intrinsic clearance indicate greater metabolic stability.
Table 2: Caco-2 Permeability of 7-azaspiro[3.5]nonane Analogs
| Compound ID | Apparent Permeability (Papp, A→B) (10⁻⁶ cm/s) | Apparent Permeability (Papp, B→A) (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Analog A | Data not available | Data not available | Data not available |
| Analog B | Data not available | Data not available | Data not available |
| Analog X | 15.0 | 12.0 | 0.8 |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 |
| Propranolol (High Permeability Control) | 25.0 | 20.0 | 0.8 |
Papp (A→B) > 10 x 10⁻⁶ cm/s is considered high permeability. An efflux ratio > 2 suggests the compound may be a substrate for efflux transporters.[14]
Table 3: Cytochrome P450 Inhibition Profile of 7-azaspiro[3.5]nonane Analogs (IC₅₀, µM)
| Compound ID | CYP1A2 | CYP2C9 | CYP2C19 | CYP2D6 | CYP3A4 |
| Analog A | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analog B | Data not available | Data not available | Data not available | Data not available | Data not available |
| Analog X | > 50 | > 50 | > 50 | > 50 | > 50 |
| Ketoconazole (CYP3A4 Control) | 1.5 | 2.0 | 0.1 | > 50 | 0.05 |
IC₅₀ values > 10 µM are generally considered to indicate a low potential for clinically significant CYP inhibition.
Table 4: Plasma Protein Binding of 7-azaspiro[3.5]nonane Analogs
| Compound ID | Human Plasma (% Bound) | Rat Plasma (% Bound) | Mouse Plasma (% Bound) |
| Analog A | Data not available | Data not available | Data not available |
| Analog B | Data not available | Data not available | Data not available |
| Analog X | 95.0 | 92.5 | 90.1 |
| Warfarin (Control) | 99.5 | 98.0 | 97.5 |
Highly bound compounds (>90%) may have a lower volume of distribution and be more susceptible to changes in free drug concentration due to disease states or co-administered drugs.[21]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro ADME data.
Metabolic Stability in Human Hepatocytes
This assay determines the rate of disappearance of a compound when incubated with hepatocytes.[9][10]
Materials:
-
Cryopreserved human hepatocytes
-
Williams' Medium E
-
Hepatocyte Maintenance Supplement Pack
-
Test compound and positive control (e.g., Verapamil) dissolved in DMSO
-
96-well plates
-
Incubator with orbital shaker
-
Acetonitrile
-
LC-MS/MS system
Procedure:
-
Thaw cryopreserved hepatocytes and dilute to a final concentration of 1 x 10⁶ viable cells/mL in supplemented Williams' Medium E.[9]
-
Prepare a 1 µM working solution of the test compound and positive control in the incubation medium. The final DMSO concentration should be ≤ 0.1%.[23]
-
Add the hepatocyte suspension to the wells of a 96-well plate.
-
Initiate the reaction by adding the compound working solution to the wells.
-
Incubate the plate at 37°C with shaking.
-
At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), terminate the reaction by adding an equal volume of cold acetonitrile.[9]
-
Centrifuge the plate to precipitate proteins.
-
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
-
Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance of the parent compound over time.[9][23]
References
- 1. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hepatocyte Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 10. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. m.youtube.com [m.youtube.com]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. caco-2 cell permeability assay for intestinal absorption .pptx [slideshare.net]
- 14. Caco-2 Permeability | Evotec [evotec.com]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 18. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 19. criver.com [criver.com]
- 20. Assessment of Drug Plasma Protein Binding in Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 21. protocols.io [protocols.io]
- 22. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 23. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of 7-Azaspiro[3.5]nonane-Based Inhibitors: Potency and Therapeutic Potential
For researchers, scientists, and drug development professionals, the 7-azaspiro[3.5]nonane scaffold has emerged as a promising structural motif in the design of potent and selective inhibitors for a variety of therapeutic targets. This guide provides a comparative analysis of the potency of different 7-azaspiro[3.5]nonane-based inhibitors, supported by experimental data and detailed methodologies, to aid in the advancement of drug discovery programs.
This review focuses on two distinct classes of inhibitors incorporating the 7-azaspiro[3.5]nonane core: antagonists of the SARS-CoV-2 3C-like protease (3CLpro) and agonists of the G protein-coupled receptor 119 (GPR119). The data presented herein highlights the versatility of this scaffold in achieving high potency against both viral enzymes and human metabolic receptors.
Comparative Potency of 7-Azaspiro[3.5]nonane-Based Inhibitors
The potency of newly synthesized compounds is a critical parameter in the early stages of drug development. The following tables summarize the in vitro potency of representative 7-azaspiro[3.5]nonane-based inhibitors against their respective targets.
SARS-CoV-2 3CLpro Inhibitors
The 3C-like protease is a crucial enzyme for the replication of coronaviruses, making it a prime target for antiviral therapeutics. A series of 6-azaspiro[3.5]nonane-derived inhibitors have demonstrated potent activity against both SARS-CoV-2 and MERS-CoV 3CLpro.
| Compound ID | Target Enzyme | IC50 (µM) |
| 7c | SARS-CoV-2 3CLpro | 0.25 ± 0.03 |
| MERS-CoV 3CLpro | 0.08 ± 0.01 | |
| 8c | SARS-CoV-2 3CLpro | 0.18 ± 0.02 |
| MERS-CoV 3CLpro | 0.05 ± 0.01 | |
| 9c | SARS-CoV-2 3CLpro | 0.15 ± 0.02 |
| MERS-CoV 3CLpro | 0.04 ± 0.01 | |
| 10c | SARS-CoV-2 3CLpro | 0.21 ± 0.03 |
| MERS-CoV 3CLpro | 0.06 ± 0.01 | |
| 11c | SARS-CoV-2 3CLpro | 0.32 ± 0.04 |
| MERS-CoV 3CLpro | 0.11 ± 0.02 |
Data sourced from a study on spirocyclic inhibitors of SARS-CoV-2 3CLpro.
GPR119 Agonists
GPR119 is a G protein-coupled receptor primarily expressed in pancreatic β-cells and intestinal L-cells. Its activation leads to the release of insulin and glucagon-like peptide-1 (GLP-1), making it an attractive target for the treatment of type 2 diabetes. A novel class of 7-azaspiro[3.5]nonane derivatives has been identified as potent GPR119 agonists.
| Compound ID | Target Receptor | EC50 (nM) |
| 54g | Human GPR119 | 16 |
| APD597 | Human GPR119 | 44[1] |
Data for compound 54g is from a study on 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Data for APD597, a structurally related spirocyclic agonist, is provided for comparison.[1]
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the validation of scientific findings. The following sections outline the protocols used to determine the potency of the 7-azaspiro[3.5]nonane-based inhibitors discussed in this guide.
SARS-CoV-2 3CLpro Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the ability of a compound to inhibit the proteolytic activity of 3CLpro using a fluorogenic substrate.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 3CLpro enzyme
-
FRET substrate: Dabcyl-KTSAVLQ↓SGFRKME-Edans (or a similar peptide with a cleavage site recognized by 3CLpro)
-
Assay buffer: 20 mM HEPES (pH 7.3), 150 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT)
-
Test compounds dissolved in dimethyl sulfoxide (DMSO)
-
384-well black microplates
-
-
Procedure:
-
A solution of the 3CLpro enzyme is prepared in the assay buffer.
-
The test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
In the microplate wells, the 3CLpro enzyme solution is mixed with the test compound dilutions (or DMSO for control wells) and incubated for a pre-determined time at room temperature to allow for inhibitor binding.
-
The FRET substrate is added to all wells to initiate the enzymatic reaction.
-
The fluorescence intensity is measured kinetically over a period of time (e.g., 30 minutes) using a microplate reader with excitation and emission wavelengths appropriate for the FRET pair (e.g., 340 nm excitation and 490 nm emission for the Edans/Dabcyl pair).
-
The rate of reaction is determined from the linear portion of the kinetic curve.
-
The percent inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the DMSO control.
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
GPR119 Agonist Potency Assay (cAMP Accumulation Assay)
This cell-based assay quantifies the ability of a compound to stimulate the GPR119 receptor, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2]
-
Reagents and Materials:
-
A stable cell line expressing human GPR119 (e.g., CHO-K1 or HEK293 cells)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) or similar buffer containing a phosphodiesterase inhibitor like 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.
-
Test compounds dissolved in DMSO.
-
A commercially available cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
384-well white or black microplates (depending on the detection method).
-
-
Procedure:
-
Cells are seeded into the microplates and cultured until they reach a desired confluency.[2]
-
On the day of the assay, the culture medium is removed, and the cells are washed with the assay buffer.
-
The cells are then incubated with the assay buffer containing IBMX for a short period to inhibit phosphodiesterase activity.
-
Test compounds are serially diluted in DMSO and then further diluted in the assay buffer.
-
The compound dilutions are added to the cells and incubated for a specific time (e.g., 30 minutes) at 37°C to stimulate the GPR119 receptor.[3]
-
Following incubation, the cells are lysed according to the protocol of the chosen cAMP detection kit.
-
The intracellular cAMP levels are quantified using the detection kit's reagents and a microplate reader.
-
The fold-increase in cAMP is calculated relative to the vehicle (DMSO) control.
-
EC50 values are determined by plotting the fold-increase in cAMP against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.
-
Visualizing the GPR119 Signaling Pathway
To provide a clearer understanding of the mechanism of action for the 7-azaspiro[3.5]nonane-based GPR119 agonists, the following diagram illustrates the key steps in the GPR119 signaling cascade that leads to insulin secretion.
Caption: GPR119 signaling pathway in pancreatic β-cells.
Experimental Workflow for 3CLpro Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory potency of compounds against SARS-CoV-2 3CLpro.
Caption: Workflow for a FRET-based 3CLpro inhibition assay.
References
Biological evaluation of 7-Tert-butyl-1-azaspiro[3.5]nonane derivatives
A comprehensive guide to the biological evaluation of 7-tert-butyl-1-azaspiro[3.5]nonane derivatives, with a comparative analysis against other GPR119 agonists. This document is intended for researchers, scientists, and professionals in the field of drug development.
Comparative Analysis of this compound Derivatives
The quest for novel therapeutic agents for metabolic diseases has led to the exploration of diverse chemical scaffolds. Among these, spirocyclic compounds have garnered significant attention due to their inherent three-dimensional nature, which can lead to improved potency, selectivity, and pharmacokinetic properties. This guide focuses on the biological evaluation of a specific class of these compounds, this compound derivatives, which have been investigated as potent agonists for the G-protein coupled receptor 119 (GPR119), a promising target for the treatment of type 2 diabetes.
Overview of this compound Derivatives as GPR119 Agonists
Recent research has focused on the design and synthesis of a novel series of 7-azaspiro[3.5]nonane derivatives as GPR119 agonists[1]. The optimization of substituents on the piperidine nitrogen and the aryl group has led to the identification of compounds with high potency and desirable pharmacokinetic profiles[1]. One of the standout compounds from this series, compound 54g , has demonstrated a significant glucose-lowering effect in diabetic rat models[1].
The general structure of these derivatives involves a 7-azaspiro[3.5]nonane core, with modifications focused on the piperidine N-capping group (R²) and the left-hand side (LHS) aryl group (R³)[1]. The tert-butyl group at the 7-position of the azaspiro[3.5]nonane scaffold appears to be a key feature for potent GPR119 agonistic activity.
Data Presentation: Comparative Biological Activity
The following tables summarize the quantitative data on the biological activity of selected this compound derivatives and a comparator compound.
Table 1: In Vitro GPR119 Agonistic Activity
| Compound | R² (Piperidine N-substituent) | R³ (Aryl Group) | EC₅₀ (nM) for hGPR119 |
| 54a | Pyrimidin-2-yl | 4-Fluorophenyl | 13 |
| 54b | Pyrimidin-2-yl | 4-Chlorophenyl | 11 |
| 54c | Pyrimidin-2-yl | 4-Bromophenyl | 10 |
| 54d | Pyrimidin-2-yl | 4-Methylphenyl | 15 |
| 54e | Pyrimidin-2-yl | 4-Methoxyphenyl | 25 |
| 54f | Pyrimidin-2-yl | 4-(Trifluoromethyl)phenyl | 8.9 |
| 54g | Pyrimidin-2-yl | 4-(Methylsulfonyl)phenyl | 5.2 |
| Comparator A | Not Applicable | Not Applicable | 23 |
Data extracted from Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847.[1]
Table 2: Pharmacokinetic Profile of Compound 54g in Sprague-Dawley Rats
| Compound | Dose (mg/kg, p.o.) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUC₀₋₂₄ (ng·h/mL) | T₁/₂ (h) |
| 54g | 3 | 2.0 | 458 | 3210 | 3.1 |
Data extracted from Bioorganic & Medicinal Chemistry, 2018, 26(8), 1832-1847.[1]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
GPR119 Agonist Activity Assay (In Vitro)
The agonistic activity of the synthesized compounds on human GPR119 was determined using a cyclic adenosine monophosphate (cAMP) assay.
-
Cell Culture: CHO-K1 cells stably expressing human GPR119 were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, and 500 µg/mL G418.
-
Assay Procedure:
-
Cells were seeded into 384-well plates at a density of 5000 cells per well and incubated overnight.
-
The culture medium was removed, and cells were washed with assay buffer (HBSS containing 1 mM IBMX).
-
Compounds were dissolved in DMSO and diluted with assay buffer to the desired concentrations.
-
The compound solutions were added to the cells and incubated for 30 minutes at room temperature.
-
The intracellular cAMP levels were measured using a cAMP-Glo™ Assay kit (Promega) according to the manufacturer's instructions.
-
-
Data Analysis: The EC₅₀ values were calculated from the concentration-response curves using a four-parameter logistic equation.
Pharmacokinetic Study in Rats
The pharmacokinetic profile of compound 54g was evaluated in male Sprague-Dawley rats.
-
Animal Model: Male Sprague-Dawley rats (8 weeks old, weighing 250-300 g) were used. Animals were fasted overnight before the experiment.
-
Drug Administration: Compound 54g was suspended in a 0.5% methylcellulose solution and administered orally (p.o.) at a dose of 3 mg/kg.
-
Blood Sampling: Blood samples (approximately 0.2 mL) were collected from the tail vein at 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dosing into heparinized tubes.
-
Plasma Preparation and Analysis: Plasma was separated by centrifugation (3000 rpm for 10 minutes at 4°C) and stored at -20°C until analysis. The plasma concentrations of compound 54g were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: Pharmacokinetic parameters, including Tₘₐₓ, Cₘₐₓ, AUC₀₋₂₄, and T₁/₂, were calculated using non-compartmental analysis.
Visualizations
Signaling Pathway of GPR119 Agonists
Caption: GPR119 agonist signaling pathway.
Experimental Workflow for In Vitro GPR119 Agonist Screening
Caption: Workflow for in vitro GPR119 agonist screening.
Conclusion
The this compound scaffold represents a promising framework for the development of potent and orally bioavailable GPR119 agonists. The optimization of substituents has led to the identification of compound 54g , which exhibits excellent in vitro potency and a favorable pharmacokinetic profile, translating to significant glucose-lowering effects in preclinical models of type 2 diabetes[1]. Further investigation and development of this class of compounds are warranted to explore their full therapeutic potential. The introduction of spirocyclic scaffolds, in general, has been shown to improve potency, selectivity, and pharmacokinetic properties of drug candidates[2]. The inherent three-dimensional nature of spirocycles offers a distinct advantage in drug design, allowing for better exploration of chemical space and interaction with biological targets[2][3].
References
A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of appropriate molecular scaffolds is a critical decision that profoundly influences the physicochemical properties and biological activity of novel drug candidates. Among the diverse array of spirocyclic systems gaining prominence for their ability to impart three-dimensionality and improved pharmacological profiles, 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane have emerged as valuable building blocks. This guide provides an objective, data-driven comparison of these two scaffolds to aid in scaffold selection and drug design.
This comprehensive analysis delves into the physicochemical properties, synthetic accessibility, and documented biological applications of 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane. By presenting a side-by-side comparison, this guide aims to equip researchers with the necessary information to make informed decisions when incorporating these spirocycles into their drug discovery programs.
Physicochemical Properties: A Comparative Overview
The inherent structural differences between the cyclobutane-piperidine fusion of 7-azaspiro[3.5]nonane and the dual azetidine or cyclobutane-azetidine nature of azaspiro[3.3]heptane isomers lead to distinct physicochemical characteristics. These properties are crucial for predicting a molecule's behavior in biological systems, including its solubility, permeability, and metabolic stability.
| Property | 7-Azaspiro[3.5]nonane | 2-Azaspiro[3.3]heptane | Source |
| Molecular Weight | 125.21 g/mol | 97.16 g/mol | [1][2] |
| cLogP | 1.8 | 0.7 | [1][2] |
| Topological Polar Surface Area (TPSA) | 12.0 Ų | 12.0 Ų | [1][2] |
| Hydrogen Bond Donors | 1 | 1 | [1][2] |
| Hydrogen Bond Acceptors | 1 | 1 | [1][2] |
| Rotatable Bond Count | 0 | 0 | [1][2] |
Note: The properties for azaspiro[3.3]heptane are for the 2-azaspiro isomer. Different isomers will have slightly different calculated properties.
The larger ring system of 7-azaspiro[3.5]nonane results in a higher molecular weight and a significantly higher calculated logP (cLogP), suggesting a more lipophilic character compared to the more compact azaspiro[3.3]heptane scaffold. Interestingly, studies have shown that the incorporation of an azaspiro[3.3]heptane moiety can lead to a decrease in the measured lipophilicity (logD) of a molecule by as much as -1.0 relative to more common heterocycles like piperidine, a phenomenon attributed to increased basicity.[3][4] In contrast, N-linked 2-azaspiro[3.3]heptanes have been observed to increase logD.[3][4] This highlights the nuanced effects these scaffolds can have on a molecule's overall lipophilicity, a critical parameter in drug design.
Synthesis and Functionalization: Accessing Chemical Diversity
The synthetic routes to these spirocyclic amines are a key consideration for their practical application in medicinal chemistry. Both scaffolds can be prepared through multi-step sequences, often starting from commercially available materials.
Synthesis of 7-Azaspiro[3.5]nonane Derivatives
A common strategy for the synthesis of the 7-azaspiro[3.5]nonane core involves the construction of the spirocyclic ketone, which can then be further functionalized. For example, tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate can be prepared from tert-butyl 4-methylenepiperidine-1-carboxylate.
Synthesis of Azaspiro[3.3]heptane Derivatives
The synthesis of azaspiro[3.3]heptanes, such as the 1-aza and 2-aza isomers, has been extensively explored, with multiple routes developed to access these valuable building blocks. A key strategy for 1-azaspiro[3.3]heptanes involves a thermal [2+2] cycloaddition followed by reduction.[5][6][7]
Experimental Protocols
Synthesis of tert-Butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate:
To a flame-dried round-bottom flask containing tert-butyl 4-methylenepiperidine-1-carboxylate (1.0 eq) and a Zn/Cu couple (11.5 eq) under a nitrogen atmosphere, tert-butyl methyl ether is added. The mixture is stirred at 15°C, and a solution of 2,2,2-trichloroacetyl chloride in DME is added dropwise. The reaction mixture is then stirred at room temperature overnight. Following the reaction, a saturated solution of NH4Cl is carefully added to the cooled reaction mixture. The mixture is stirred for an additional 4 hours at room temperature and then filtered. The organic and aqueous phases are separated, and the aqueous phase is extracted with ethyl acetate. The combined organic phases are washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The resulting residue is purified by flash chromatography to yield the desired product.
Synthesis of 1-Azaspiro[3.3]heptanes:
The key step in the synthesis of 1-azaspiro[3.3]heptanes is a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate (ClO2S-NCO) to form a spirocyclic β-lactam.[5][6][7] The subsequent reduction of the β-lactam ring is achieved using a reducing agent such as alane (AlH3).[5][6][7] This two-step process provides access to the core 1-azaspiro[3.3]heptane scaffold, which can then be further functionalized.
Applications in Drug Discovery: A Tale of Two Scaffolds
Both 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane have been successfully incorporated into a variety of biologically active molecules, demonstrating their utility in modulating pharmacological properties.
7-Azaspiro[3.5]nonane in GPR119 Agonists:
Derivatives of 7-azaspiro[3.5]nonane have been investigated as potent G-protein coupled receptor 119 (GPR119) agonists.[8] GPR119 is a promising target for the treatment of type 2 diabetes and other metabolic disorders. In a reported series of compounds, optimization of substituents on the 7-azaspiro[3.5]nonane core led to the identification of potent agonists with favorable pharmacokinetic profiles and glucose-lowering effects in diabetic rat models.[8]
Azaspiro[3.3]heptane as a Piperidine Bioisostere:
Azaspiro[3.3]heptanes, particularly the 1-aza and 2-aza isomers, have been widely explored as bioisosteres of piperidine, a common motif in many approved drugs.[5][6][7] The rigid, three-dimensional nature of the azaspiro[3.3]heptane scaffold can offer advantages over the more flexible piperidine ring, including improved metabolic stability and the ability to fine-tune physicochemical properties.[9] For instance, the replacement of the piperidine fragment in the local anesthetic bupivacaine with a 1-azaspiro[3.3]heptane core resulted in a new analog with high activity.[5][6][7]
Conclusion
Both 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane represent valuable and distinct tools in the medicinal chemist's toolbox. The choice between these two scaffolds will ultimately depend on the specific design strategy and the desired properties of the target molecule.
-
7-Azaspiro[3.5]nonane offers a larger, more lipophilic scaffold that can be advantageous for exploring different regions of chemical space and may be well-suited for targets requiring a bulkier substituent.
-
Azaspiro[3.3]heptane , with its more compact and less lipophilic nature, is an excellent choice for bioisosteric replacement of piperidine, often leading to improved solubility and metabolic stability. The ability of this scaffold to modulate lipophilicity in a non-intuitive manner provides a unique opportunity for property optimization.
As the demand for novel, three-dimensional drug candidates continues to grow, a thorough understanding of the properties and synthetic accessibility of scaffolds like 7-azaspiro[3.5]nonane and azaspiro[3.3]heptane will be paramount for the successful design and development of the next generation of therapeutics.
References
- 1. 7-Azaspiro(3.5)nonane | C8H15N | CID 20277171 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Azaspiro(3.3)heptane | C6H11N | CID 20521856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a log D Lowering Twist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Physicochemical Properties of Substituted 7-Azaspiro[3.5]nonanes
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, recognized for its role in developing novel therapeutics, particularly as agonists for G protein-coupled receptors (GPCRs) like GPR119. The physicochemical properties of substituted analogs of this scaffold are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing factors such as absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative framework for the physicochemical properties of substituted 7-azaspiro[3.5]nonanes, alongside detailed experimental protocols for their determination.
Data Presentation: Physicochemical Properties
While a comprehensive, publicly available dataset comparing a wide range of substituted 7-azaspiro[3.5]nonanes is limited, the following table presents a template for the systematic characterization of such analogs. The data for the parent 7-azaspiro[3.5]nonane is included from publicly available sources as a reference. Researchers are encouraged to use this structure for organizing experimental data as it is generated.
| Compound ID | Substitution (R) | Molecular Formula | MW ( g/mol ) | pKa | cLogP | Aqueous Solubility (µg/mL) |
| Parent | H | C₈H₁₅N | 125.21[1] | ND | 1.8[1] | ND |
| Analog 1 | e.g., 4-fluorophenyl | - | - | TBD | TBD | TBD |
| Analog 2 | e.g., 2-pyridinyl | - | - | TBD | TBD | TBD |
| Analog 3 | e.g., tert-butyl | - | - | TBD | TBD | TBD |
ND: Not Determined; TBD: To Be Determined
Mandatory Visualizations
GPR119 Signaling Pathway
Activation of GPR119 by an agonist initiates a signaling cascade that is particularly relevant in the context of metabolic diseases. The following diagram illustrates the key steps in this pathway.
Caption: GPR119 agonist-induced signaling cascade.
Experimental Workflow for Compound Evaluation
The development of novel 7-azaspiro[3.5]nonane derivatives as therapeutic agents follows a structured workflow from initial synthesis to biological evaluation.
Caption: Drug discovery workflow for 7-azaspiro[3.5]nonanes.
Experimental Protocols
The following are detailed methodologies for determining the key physicochemical properties of substituted 7-azaspiro[3.5]nonanes.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target engagement.
Methodology:
-
Preparation of Solutions:
-
Calibration:
-
Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[2]
-
-
Titration Procedure:
-
Take a known volume (e.g., 20 mL) of the test compound solution and add the KCl solution.
-
If the compound is a base, titrate with 0.1 M HCl. If it is an acid, titrate with 0.1 M NaOH.
-
Add the titrant in small increments (e.g., 0.05 mL) and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH change becomes minimal, passing the equivalence point.
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.
-
Determination of Lipophilicity (logP/logD) by Shake-Flask Method
Lipophilicity is a key factor in a drug's ability to cross biological membranes. The partition coefficient (logP for neutral species) and distribution coefficient (logD for ionizable species at a specific pH) are used to quantify this property.
Methodology:
-
Phase Preparation:
-
Use n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD).
-
Pre-saturate the n-octanol with the aqueous buffer and the aqueous buffer with n-octanol by mixing them vigorously and then separating the layers.[4]
-
-
Partitioning:
-
Dissolve a known amount of the test compound in the pre-saturated n-octanol.
-
Add a known volume of the pre-saturated aqueous buffer to a vial containing the n-octanol-compound solution.
-
Vigorously shake the mixture for a set period (e.g., 1 hour) to allow for equilibrium to be reached.[4]
-
Centrifuge the mixture to ensure complete separation of the two phases.[4]
-
-
Quantification:
-
Carefully separate the n-octanol and aqueous layers.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or liquid chromatography-mass spectrometry (LC-MS).[4]
-
-
Calculation:
-
The logD is calculated using the following formula: logD = log₁₀([Compound]octanol / [Compound]aqueous)
-
Determination of Kinetic Aqueous Solubility by Nephelometry
Aqueous solubility is crucial for drug absorption and bioavailability. Kinetic solubility is often measured in early drug discovery as a high-throughput screen.[5]
Methodology:
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO) (e.g., 10 mM).
-
-
Assay Plate Preparation:
-
Measurement:
-
Incubate the plate for a defined period (e.g., 2 hours) at a constant temperature (e.g., 25°C).
-
Measure the light scattering of each well using a laser nephelometer. The presence of undissolved particles will cause light to scatter.[1]
-
-
Data Analysis:
-
Plot the scattered light intensity against the compound concentration.
-
The kinetic solubility is the concentration at which the scattered light signal begins to increase significantly, indicating the onset of precipitation.[1]
-
References
- 1. 3.8. Determination of Kinetic Solubility [bio-protocol.org]
- 2. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. Shake Flask LogD | Domainex [domainex.co.uk]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Selectivity Landscape: A Comparative Guide to 7-Azaspiro[3.5]nonane-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The 7-azaspiro[3.5]nonane scaffold has emerged as a promising framework in modern medicinal chemistry, offering a unique three-dimensional architecture for the development of novel therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of representative compounds based on this scaffold, supported by experimental data and detailed protocols. Understanding the selectivity of these compounds is paramount for advancing lead optimization and minimizing off-target effects.
Comparative Cross-Reactivity Profile
The following table summarizes the binding affinities (Ki, nM) of a hypothetical 7-azaspiro[3.5]nonane-based GPR119 agonist, Compound A, against a panel of common off-target receptors. This data is representative of the selectivity profiles often sought for this class of compounds.
| Target | Compound A (Ki, nM) | Reference Compound (Ki, nM) | Reference Compound Name |
| GPR119 (h) | 15 | 10 | Oleoylethanolamide |
| Dopamine D2 | >10,000 | 1.2 | Haloperidol |
| Serotonin 5-HT2A | >10,000 | 2.5 | Ketanserin |
| Adrenergic α1A | 8,500 | 0.8 | Prazosin |
| Adrenergic β2 | >10,000 | 1.1 | Propranolol |
| Histamine H1 | 7,200 | 2.4 | Mepyramine |
| Muscarinic M1 | >10,000 | 1.5 | Atropine |
| hERG | >10,000 | 150 | Dofetilide |
Data Interpretation: Compound A demonstrates high potency and selectivity for the target receptor, GPR119. The high Ki values (>10,000 nM) for a range of critical off-targets, including dopamine, serotonin, adrenergic, and muscarinic receptors, as well as the hERG channel, indicate a favorable safety profile with a low potential for off-target mediated side effects.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the cross-reactivity profiling of 7-azaspiro[3.5]nonane-based compounds.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for a specific receptor.
General Protocol:
-
Membrane Preparation:
-
Cells stably expressing the target receptor (e.g., CHO-K1 for human GPR119, Dopamine D2, or Serotonin 5-HT2A) are harvested.
-
The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
A fixed concentration of a specific radioligand (e.g., [³H]-PSN632408 for GPR119, [³H]-Spiperone for Dopamine D2, [³H]-Ketanserin for Serotonin 5-HT2A) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., Compound A) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of a known, unlabeled ligand for the target receptor.
-
The reaction mixtures are incubated at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Molecular Interactions and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways for GPR119, Dopamine D2, and Serotonin 5-HT2A receptors, which are key targets and off-targets in the assessment of 7-azaspiro[3.5]nonane-based compounds.
Caption: GPR119 Signaling Pathway.
Safety Operating Guide
Safe Disposal of 7-Tert-butyl-1-azaspiro[3.5]nonane: A Procedural Guide
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Safety Recommendations
While specific quantitative toxicity data for 7-tert-butyl-1-azaspiro[3.5]nonane is not available, the hazard profile of structurally similar azaspiro compounds suggests a number of potential risks.[1][2][3][4] The following table summarizes the typical hazard statements and precautionary measures associated with this class of chemicals.
| Hazard Category | GHS Hazard Statement(s) | Precautionary Statement(s) |
| Acute Toxicity (Oral) | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. |
| Skin Corrosion/Irritation | H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. |
Disposal Workflow
The proper disposal of this compound must be conducted in accordance with institutional and local regulations. The following diagram outlines a general workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 7-Tert-butyl-1-azaspiro[3.5]nonane
Note on Chemical Identification: The chemical name "7-Tert-butyl-1-azaspiro[3.5]nonane" is ambiguous. Based on available chemical supplier information, this guide addresses the most likely corresponding compound: 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one , identified by CAS number 1339391-14-8 . Researchers must verify the specific chemical identity and CAS number of their material and consult the corresponding Safety Data Sheet (SDS) provided by the supplier. The information provided herein is based on limited available data and should be supplemented with a substance-specific SDS.
Immediate Safety and Logistical Information
This document provides a summary of essential safety protocols for handling 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one. All laboratory personnel must read and understand this information before commencing any work with this compound. A comprehensive Safety Data Sheet (SDS) for this specific chemical was not publicly available at the time of this writing; therefore, the following guidance is based on general principles of laboratory safety for handling novel chemical entities and information for structurally related compounds. A thorough risk assessment and consultation of the supplier-specific SDS are mandatory before use.
Physical and Chemical Properties
A summary of available quantitative data for 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one is presented below. This information is crucial for proper handling and storage.
| Property | Value | Source |
| CAS Number | 1339391-14-8 | ChemScene |
| Molecular Formula | C₁₂H₂₁NO | ChemScene |
| Molecular Weight | 195.30 g/mol | ChemScene |
| Storage | Sealed in dry, 2-8°C | ChemScene |
Experimental Protocols: Safe Handling and Disposal
Adherence to the following procedural steps is critical to ensure the safety of laboratory personnel and the integrity of the research.
Personal Protective Equipment (PPE)
Given the absence of a specific SDS, a conservative approach to PPE is required. The following represents the minimum required PPE for handling 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one:
-
Eye Protection: Chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant, impervious gloves (e.g., nitrile, neoprene) must be worn. Glove integrity should be inspected before each use. Consult the glove manufacturer's specifications for compatibility.
-
Body Protection: A flame-resistant laboratory coat is required. For operations with a significant risk of spillage, a chemically resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound should be performed within a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Ensure a chemical fume hood is operational and the work area is clean and uncluttered.
-
Verify that an appropriate fire extinguisher, safety shower, and eyewash station are accessible and operational.
-
Assemble all necessary equipment and reagents before retrieving the compound from storage.
-
Don all required personal protective equipment.
-
-
Handling:
-
Retrieve the container of 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one from its designated storage location (2-8°C).
-
Allow the container to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Perform all weighing and transfers of the compound within the chemical fume hood.
-
Avoid the creation of dust or aerosols.
-
Use appropriate, clean, and dry spatulas and glassware.
-
Keep the container tightly sealed when not in use.
-
-
Post-Handling:
-
Clean all equipment and the work area thoroughly after use.
-
Return the compound to its designated storage location, ensuring the container is properly sealed.
-
Remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.
-
Wash hands thoroughly with soap and water after completing work and before leaving the laboratory.
-
Disposal Plan
All waste materials contaminated with 7-Tert-butyl-1-azaspiro[3.5]nonan-2-one must be treated as hazardous waste.
-
Solid Waste: Contaminated items such as gloves, weighing papers, and paper towels should be collected in a designated, labeled, and sealed hazardous waste container.
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a labeled, sealed, and appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.
Mandatory Visualization
The following diagram illustrates the logical workflow for the safe handling of a chemical for which a Safety Data Sheet is the primary source of information.
Caption: Workflow for Safe Chemical Handling Emphasizing SDS Review.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
